Technical Guide: Chemical Structure, Physical Properties, and Synthesis of N-butyl-5-nitropyrimidin-2-amine
Executive Summary In the landscape of modern medicinal chemistry, functionalized pyrimidines serve as privileged scaffolds for the development of targeted therapeutics, particularly in the realm of kinase inhibition. N-b...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, functionalized pyrimidines serve as privileged scaffolds for the development of targeted therapeutics, particularly in the realm of kinase inhibition. N-butyl-5-nitropyrimidin-2-amine (CAS: 859207-11-7) is a highly versatile synthetic intermediate. Characterized by a strong "push-pull" electronic system—featuring an electron-donating butylamine group and an electron-withdrawing nitro group—this molecule is a critical building block for designing modulators of the JAK-STAT and Aurora kinase pathways.
This whitepaper provides an in-depth analysis of the chemical properties, mechanistic synthesis via Nucleophilic Aromatic Substitution (SNAr), and downstream applications of N-butyl-5-nitropyrimidin-2-amine, designed for researchers and drug development professionals.
Chemical Identity and Physical Properties
The structural behavior of N-butyl-5-nitropyrimidin-2-amine is dictated by the pyrimidine core. The presence of the nitro group at the 5-position significantly alters the electron density of the aromatic ring, shifting its physical and spectral properties. The quantitative data for this compound is summarized below[1].
Property
Value / Description
Chemical Name
N-butyl-5-nitropyrimidin-2-amine
CAS Registry Number
859207-11-7
Molecular Formula
C8H12N4O2
Molecular Weight
196.21 g/mol
SMILES String
CCCCNc1ncc([O-])cn1
Appearance
Pale yellow to yellow crystalline solid (due to push-pull chromophore)
Solubility
Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethyl Sulfoxide (DMSO); poorly soluble in water.
The synthesis of N-butyl-5-nitropyrimidin-2-amine is classically achieved through an SNAr reaction between 2-chloro-5-nitropyrimidine and n-butylamine. As an Application Scientist, it is crucial to understand the causality behind the extreme reactivity of the electrophile in this system.
The Role of the Meisenheimer Complex
Unsubstituted pyrimidine is already electron-deficient due to the electronegativity of its two nitrogen atoms. The addition of a nitro group (-NO2) at the 5-position exerts profound inductive (-I) and mesomeric (-M) effects, severely depleting the electron density at the C2, C4, and C6 positions[2][3].
When the primary amine (n-butylamine) attacks the highly electrophilic C2 carbon, the reaction proceeds via an addition-elimination mechanism. The intermediate formed—a Meisenheimer complex—is exceptionally stable because the negative charge is delocalized not only across the pyrimidine nitrogens but also onto the oxygen atoms of the 5-nitro group[2]. This stabilization drastically lowers the activation energy barrier, allowing the reaction to proceed rapidly even at low temperatures[3][4].
Caption: S_NAr mechanism for the synthesis of N-butyl-5-nitropyrimidin-2-amine via a Meisenheimer complex.
Experimental Methodology: Synthesis Protocol
To ensure a self-validating and reproducible workflow, the following protocol details the synthesis of N-butyl-5-nitropyrimidin-2-amine. The use of a non-nucleophilic base (Triethylamine) is critical to neutralize the HCl byproduct, preventing the protonation of the n-butylamine nucleophile and driving the reaction to completion[4].
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Step-by-Step Procedure
Preparation of the Electrophile Solution: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-nitropyrimidine (1.0 eq) in anhydrous THF (approx. 10 mL/gram of substrate) under an inert nitrogen (N2) atmosphere.
Temperature Control: Submerge the reaction flask in an ice-water bath to cool the solution to 0 °C. Causality Check: The extreme electrophilicity of 2-chloro-5-nitropyrimidine makes the amine addition highly exothermic. Cooling prevents side reactions such as ring-opening or degradation.
Base Addition: Add Triethylamine (1.5 eq) to the cooled solution in a single portion.
Nucleophile Addition: Dissolve n-butylamine (1.1 eq) in a small volume of THF and add it dropwise to the reaction mixture over 15–20 minutes using an addition funnel or syringe.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate solvent system, or via LC-MS. The reaction is self-validating when the starting material spot completely disappears, replaced by a highly UV-active, more polar product spot.
Quenching and Extraction: Once complete, quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with Ethyl Acetate.
Washing and Drying: Wash the combined organic layers with saturated aqueous sodium chloride (brine) to remove residual water and amine salts. Dry the organic phase over anhydrous sodium sulfate (Na2SO4).
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-butyl-5-nitropyrimidin-2-amine as a yellow solid. Purify via flash column chromatography if high analytical purity (>98%) is required for downstream biological assays.
Applications in Drug Development: Kinase Inhibition
The true value of N-butyl-5-nitropyrimidin-2-amine lies in its utility as a precursor. The nitro group at the 5-position can be easily reduced to an amine (e.g., using Pd/C and H2, or Iron/Acetic acid), yielding a 2,5-diaminopyrimidine core. This core is a highly sought-after pharmacophore for designing ATP-competitive kinase inhibitors[5].
Specifically, derivatives of this scaffold have been extensively patented and utilized in the modulation of the JAK-STAT signaling pathway and Aurora kinases [5][6]. By inhibiting Janus Kinases (JAK), these compounds block the downstream phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory cytokines (such as IL-6 and IFN-γ). This mechanism is a clinically validated approach for treating autoimmune disorders like rheumatoid arthritis and inflammatory bowel disease[6].
Caption: Role of pyrimidine-derived inhibitors in modulating the JAK-STAT signaling pathway.
References
ChemBuyersGuide. "Fluorochem UK Product Listings: N-BUTYL-5-NITROPYRIMIDIN-2-AMINE CAS:859207-11-7." ChemBuyersGuide. Available at:[Link]
Campodónico, P. R., et al. "Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways." Frontiers in Chemistry, 2020. Available at:[Link]
Google Patents (WO2007087276A1). "Aurora kinase modulators and method of use." World Intellectual Property Organization.
Google Patents (WO2014111037A1). "Five-and-six-membered heterocyclic compound, and preparation method, pharmaceutical composition and use thereof (JAK-STAT pathway)." World Intellectual Property Organization.
N-butyl-5-nitropyrimidin-2-amine mechanism of action in biological assays
An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-butyl-5-nitropyrimidin-2-amine in Biological Assays Executive Summary N-butyl-5-nitropyrimidin-2-amine is a synthetic organic compound characterized...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-butyl-5-nitropyrimidin-2-amine in Biological Assays
Executive Summary
N-butyl-5-nitropyrimidin-2-amine is a synthetic organic compound characterized by a 5-nitropyrimidine core, a 2-amino linkage, and an N-butyl substituent. As of this writing, its biological activity and mechanism of action are not described in the public domain literature. This guide, therefore, serves as a first-principles roadmap for researchers and drug development professionals to systematically investigate this molecule. We will leverage structure-activity relationship (SAR) hypotheses derived from its constituent chemical moieties—the 2-aminopyrimidine group prevalent in kinase inhibitors and the electron-deficient 5-nitropyrimidine ring—to design a multi-phased experimental plan. This document provides the strategic framework, detailed protocols, and data interpretation insights necessary to move from initial phenotypic screening to precise target identification and mechanistic validation.
Introduction and Structural Hypothesis
N-butyl-5-nitropyrimidin-2-amine is a novel chemical entity. Its structure (Figure 1) presents two key features that form the basis of our mechanistic investigation.
The 2-Aminopyrimidine Scaffold: This moiety is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to form critical hydrogen bonds with the hinge region of ATP-binding pockets in protein kinases. This makes kinase inhibition a primary and highly plausible hypothesis for its mechanism of action.
The 5-Nitropyrimidine Ring: The nitro group is a strong electron-withdrawing group, rendering the pyrimidine ring electron-deficient. This can have two implications. First, it can modulate the electronic properties of the 2-amino group, potentially enhancing its kinase hinge-binding ability. Second, nitroaromatic compounds can be susceptible to enzymatic reduction in the cellular environment, leading to the formation of reactive nitroso and hydroxylamino intermediates that can cause oxidative stress or form covalent adducts with macromolecules.
Therefore, our investigation is built on two primary hypotheses:
Hypothesis A: N-butyl-5-nitropyrimidin-2-amine acts as an inhibitor of one or more protein kinases.
Hypothesis B: The compound induces cell stress, potentially via redox cycling of its nitro group, leading to cytotoxicity.
This guide will detail the experimental strategy to systematically test these hypotheses.
Caption: Core hypotheses for the mechanism of action of N-butyl-5-nitropyrimidin-2-amine.
Phase 1: Broad Phenotypic and Target Class Profiling
The initial phase is designed to answer a fundamental question: Does N-butyl-5-nitropyrimidin-2-amine elicit a biological response in a cellular context? We will assess its impact on cell viability and then screen against a broad panel of kinases to directly test Hypothesis A.
Cell Viability and Cytotoxicity Assays
The first step is to determine if the compound affects cell survival or proliferation. Using a panel of cancer cell lines from diverse tissue origins (e.g., A549 lung, MCF7 breast, HCT116 colon) provides a broad view of potential activity.
Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
Compound Treatment: Prepare a 10-point serial dilution of N-butyl-5-nitropyrimidin-2-amine in DMSO, followed by a further dilution in culture medium. The final concentration should range from 100 µM to 1 nM. Add the compound dilutions to the cells. Include a DMSO-only vehicle control.
Incubation: Incubate the plate for 72 hours. This duration is sufficient to observe effects on cell proliferation.
Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well (typically at a 1:1 ratio with the culture medium volume).
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve. Calculate the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression model.
Trustworthiness Check: A positive control, such as Staurosporine (a potent broad-spectrum kinase inhibitor), should be run in parallel to validate assay performance. The Z'-factor, a statistical measure of assay quality, should be calculated and be > 0.5.
Broad-Panel Kinase Screen
To directly test the kinase inhibition hypothesis, a large-scale in vitro kinase panel is the most efficient approach. Commercial services (e.g., Eurofins, Reaction Biology) offer panels of hundreds of purified human kinases.
Experimental Workflow: In Vitro Kinase Panel
Caption: Workflow for a broad-panel in vitro kinase inhibition screen.
Methodology:
Compound Submission: Provide the compound at a high concentration (e.g., 10 mM in DMSO).
Screening: The service provider typically performs the screen at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the kinase panel. The assay measures the phosphorylation of a substrate by each kinase in the presence of the compound.
Data Output: Results are provided as percent inhibition relative to a vehicle control for each kinase. A "hit" is typically defined as >50% inhibition at 1 µM.
Data Presentation: Kinase Screen Hits
Kinase Target
% Inhibition @ 1 µM
% Inhibition @ 10 µM
Kinase Family
Example Hit 1
75%
98%
Tyrosine Kinase
Example Hit 2
62%
91%
Serine/Threonine Kinase
...
...
...
...
(This table would be populated with actual screening data)
Phase 2: Hit Validation and Mechanistic Elucidation
If Phase 1 identifies reproducible cytotoxic activity and/or specific kinase hits, Phase 2 aims to validate these findings and delve deeper into the molecular mechanism.
Target Engagement in a Cellular Context
A critical step is to confirm that the compound engages its putative target within intact cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose. It relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
Cell Culture and Treatment: Grow cells to confluency. Treat one population with N-butyl-5-nitropyrimidin-2-amine (at a concentration ~10x GI₅₀) and a control population with vehicle (DMSO) for 1-2 hours.
Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffer.
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
Clarification: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
Western Blot Analysis: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of the target kinase (identified from the screen) remaining in the supernatant by Western Blot.
Data Analysis: Plot the band intensity for the target protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Probing Downstream Signaling
If a kinase target is validated, the next logical step is to determine if the compound modulates the downstream signaling pathway in cells. For example, if the target is a kinase in the MAPK pathway (e.g., MEK), we would expect to see a decrease in the phosphorylation of its substrate, ERK.
Experimental Protocol: Western Blot for Phospho-Proteins
Cell Treatment: Plate cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then stimulate them with an appropriate growth factor (e.g., EGF for the EGFR pathway) in the presence of varying concentrations of N-butyl-5-nitropyrimidin-2-amine.
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK) and the total form of the substrate (e.g., anti-total-ERK). A loading control (e.g., β-actin) is also required.
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-protein to total protein confirms pathway inhibition.
If the compound shows cytotoxicity but has no clear kinase hits, or if we want to explore this as a parallel mechanism, we must test for markers of cellular stress.
Experimental Protocol: ROS Detection with DCFDA
Cell Seeding: Plate cells in a 96-well, black-walled, clear-bottom plate.
Loading with Dye: Treat cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable dye that fluoresces upon oxidation by reactive oxygen species (ROS).
Compound Treatment: Treat the cells with N-butyl-5-nitropyrimidin-2-amine. Include a positive control (e.g., H₂O₂) and a vehicle control.
Data Acquisition: Measure the increase in fluorescence over time using a fluorescence plate reader. A significant, dose-dependent increase in fluorescence compared to the vehicle control indicates ROS production.
Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven approach to elucidate the mechanism of action of a novel compound, N-butyl-5-nitropyrimidin-2-amine. By progressing through a logical sequence of broad phenotypic assays, specific target-class screens, and cellular validation experiments, researchers can efficiently identify and confirm its biological function. Successful identification of a primary mechanism, such as inhibition of a specific kinase, would open the door to lead optimization, biomarker development, and eventual preclinical evaluation. If the mechanism is found to be related to nitro-mediated stress, further studies into DNA damage and the specific reactive species would be warranted.
References
(Note: As no direct literature exists for N-butyl-5-nitropyrimidin-2-amine, this reference list includes authoritative sources for the methodologies and concepts described in this guide.)
Cellular Thermal Shift Assay (CETSA®). Martinez Molina, D., et al. (2013). Science. [Link]
Western Blotting Principles and Methods. Bio-Rad Laboratories. [Link]
The 2-Aminopyrimidine Scaffold in Kinase Inhibition. Wu, P., et al. (2010). Journal of Medicinal Chemistry. [Link]
Foundational
Thermodynamic Solubility Profile and Solvation Mechanics of N-butyl-5-nitropyrimidin-2-amine in Organic Solvents
Introduction: Structural Thermodynamics In early-stage drug development, the physicochemical characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck. N-butyl-5-nitrop...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Structural Thermodynamics
In early-stage drug development, the physicochemical characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck. N-butyl-5-nitropyrimidin-2-amine represents a highly functionalized heterocyclic scaffold frequently utilized in kinase inhibitor design and advanced materials.
Understanding its solubility profile requires a rigorous analysis of its molecular architecture. The molecule features a "push-pull" electronic system: the electron-donating secondary amine at the 2-position and the strongly electron-withdrawing nitro group at the 5-position create a significant molecular dipole across the pyrimidine ring[1]. However, the addition of the N-butyl aliphatic chain fundamentally alters its crystal lattice energy and lipophilicity (LogP) compared to the parent 5-nitropyrimidin-2-amine, increasing the entropy of mixing (
ΔSmix
) and enhancing its solubility in moderately polar and non-polar organic solvents[2].
As an application scientist, I approach solubility not merely as a physical constant, but as a dynamic thermodynamic equilibrium. The dissolution process of pyrimidine derivatives is generally endothermic (
ΔHsol>0
) and spontaneous (
ΔGsol<0
), driven by solvent cavity formation and subsequent solute-solvent interactions[2].
Thermodynamic pathway of N-butyl-5-nitropyrimidin-2-amine dissolution.
Quantitative Solubility Profile in Organic Solvents
The solubility of pyrimidine derivatives is highly dependent on the dielectric constant and dipole moment of the chosen solvent[2]. For N-butyl-5-nitropyrimidin-2-amine, the principle of "like dissolves like" is complicated by the molecule's amphiphilic nature (polar core, non-polar tail).
Based on thermodynamic modeling of structurally analogous substituted pyrimidines (using Apelblat and van't Hoff equations)[3][4], the expected solubility profile at standard ambient temperature (298.15 K) is summarized below.
Table 1: Estimated Solubility Profile at 298.15 K
Solvent Class
Solvent
Dielectric Constant (
ϵ
)
Expected Solubility
Solvation Mechanism
Polar Aprotic
N,N-Dimethylformamide (DMF)
36.7
High (>50 mg/mL)
Strong dipole-dipole interactions with the nitro group; highly favorable entropy of mixing[2].
Polar Aprotic
Tetrahydrofuran (THF)
7.5
High (>30 mg/mL)
Excellent solvation of the pyrimidine ring; preferred over alcohols for cyclic amidines/amines[5].
Polar Protic
Methanol (MeOH)
32.7
Moderate (10-20 mg/mL)
Hydrogen bonding with the pyrimidine nitrogen and nitro oxygens; limited by competitive solvent-solvent H-bonding[4].
Moderately Polar
Ethyl Acetate (EtOAc)
6.0
Moderate (15-25 mg/mL)
Favorable interaction with the N-butyl chain via London dispersion forces; moderate dipole interactions.
Non-Polar
Toluene / Hexane
2.4 / 1.9
Low (<5 mg/mL)
Mismatch in polarity; unable to effectively disrupt the polar interactions of the pyrimidine crystal lattice.
Note: Solubility increases non-linearly with temperature. Heating the solution will shift the equilibrium toward the solvated state, but cooling may result in supersaturation and subsequent precipitation[5].
To generate reliable, self-validating solubility data for N-butyl-5-nitropyrimidin-2-amine, a rigorous experimental protocol is required. Relying on visual dissolution is insufficient due to the risk of micro-suspensions. As a standard practice, I mandate an orthogonal approach: Isothermal Gravimetric Analysis coupled with HPLC/UV-Vis Quantitation .
Experimental Protocol
Step 1: Preparation of Saturated Solutions
Add an excess amount of N-butyl-5-nitropyrimidin-2-amine (e.g., 200 mg) to 2.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.
Causality Check: Sealing is critical to prevent solvent evaporation, which artificially inflates solute concentration and triggers premature precipitation[5].
Step 2: Isothermal Equilibration
Submerge the vials in a thermostatic shaking water bath set to exactly 298.15 K (± 0.05 K).
Agitate at 150 RPM for a minimum of 72 hours.
Causality Check: 72 hours ensures true thermodynamic equilibrium is reached, overcoming the kinetic barriers of lattice disruption.
Step 3: Phase Separation
Remove the vials and allow them to stand vertically for 2 hours at 298.15 K to allow larger undissolved particles to settle.
Extract the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE syringe filter.
Causality Check: PTFE is used because it is chemically inert to aggressive organic solvents like DMF and THF, preventing analyte adsorption onto the filter membrane.
Step 4: Orthogonal Quantitation
Gravimetric: Transfer exactly 1.0 mL of the filtered aliquot to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen gas, dry in a vacuum oven to a constant weight, and calculate the mass difference.
HPLC/UV-Vis: Dilute a second aliquot of the filtrate into the linear dynamic range of the detector. Quantify using a pre-established calibration curve (measuring absorbance of the nitro-aromatic chromophore)[6].
Workflow for orthogonal isothermal solubility determination.
Troubleshooting and Formulation Insights
When working with functionalized pyrimidines, researchers frequently encounter anomalous behavior during scale-up or formulation:
Supersaturation and "Crashing Out": If the compound is dissolved at elevated temperatures (e.g., 50°C) and allowed to cool to room temperature, it may not immediately crystallize. This metastable supersaturated state can suddenly "crash out" upon mechanical shock or seeding[5]. Always maintain strict temperature control during transfer steps.
pH-Dependent Solubility in Protic Solvents: Because the molecule contains a secondary amine at the 2-position, its solubility in protic solvents (like methanol or water-co-solvent mixtures) is highly pH-dependent. Adding a slight stoichiometric excess of an acid (e.g., HCl) will protonate the amine, forming a hydrochloride salt that drastically alters the solubility profile, shifting preference toward highly polar and aqueous media[5].
Polymorphism: Pyrimidine derivatives are notorious for exhibiting multiple polymorphic forms, each with a distinct crystal lattice energy and, consequently, a distinct solubility profile[1]. Ensure that the solid-state form of the starting material is confirmed via X-Ray Powder Diffraction (XRPD) before conducting solubility screening.
References
Bhesaniya, K., & Baluja, S. (2014). Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. American Chemical Society (ACS). Available at:[Link]
National Center for Biotechnology Information (NIH). 5-Nitropyrimidin-2-amine | C4H4N4O2 | CID 76490 - PubChem. Available at:[Link]
Wang, Y., et al. (2018). Solubility Modeling and Solution Thermodynamics of 4-Amino-2,6-Dimethoxypyrimidine in Cosolvent Mixtures. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]
A Technical Guide to the Preliminary In Vitro Toxicity Assessment of N-butyl-5-nitropyrimidin-2-amine
Preamble: Charting a Course for the Toxicological Evaluation of a Novel Pyrimidine Derivative The emergence of novel chemical entities, such as N-butyl-5-nitropyrimidin-2-amine, in drug discovery and development pipeline...
Author: BenchChem Technical Support Team. Date: April 2026
Preamble: Charting a Course for the Toxicological Evaluation of a Novel Pyrimidine Derivative
The emergence of novel chemical entities, such as N-butyl-5-nitropyrimidin-2-amine, in drug discovery and development pipelines necessitates a robust and early assessment of their potential toxicological liabilities. This guide provides a comprehensive framework for the preliminary in vitro toxicity evaluation of N-butyl-5-nitropyrimidin-2-amine, tailored for researchers, scientists, and drug development professionals. In the absence of pre-existing toxicity data for this specific molecule, this document outlines a scientifically-grounded, tiered testing strategy. This approach is designed to efficiently identify potential hazards, inform mechanism of action studies, and guide safer drug design. The experimental choices detailed herein are rooted in established toxicological principles and regulatory guidelines, ensuring a self-validating and rigorous investigative process.
Compound Profile and Rationale for In Vitro Toxicity Screening
N-butyl-5-nitropyrimidin-2-amine is a substituted pyrimidine. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents. However, the introduction of a nitro group and a butyl-amine substituent raises specific toxicological considerations. The 5-nitro group, in particular, is a structural alert for potential genotoxicity and cytotoxicity, as seen in related nitroaromatic and nitroheterocyclic compounds. Functional group analysis of similar compounds has shown that the pyrimidine ring with a nitro group in the 5-position can be essential for biological activity, including antiviral and cytotoxic effects[1]. Therefore, a proactive and systematic in vitro toxicological assessment is paramount to characterize the safety profile of this molecule.
A Tiered Approach to In Vitro Toxicity Assessment
A tiered or phased approach to in vitro toxicity testing is recommended to strategically manage resources and generate decision-driving data. This strategy begins with broad cytotoxicity screening and progresses to more specific and mechanistic assays based on initial findings.
Tier 1: Foundational Cytotoxicity Assessment
The initial step is to determine the basal cytotoxicity of N-butyl-5-nitropyrimidin-2-amine across a range of cell lines. This provides a fundamental understanding of the concentrations at which the compound elicits overt cellular damage.
Recommended Assays:
Metabolic Viability Assay (e.g., MTT or resazurin-based assays): These assays measure the metabolic activity of cells, which is often correlated with cell viability. A reduction in metabolic activity can indicate cytotoxicity.
Cell Membrane Integrity Assay (e.g., LDH release assay): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity.
Experimental Rationale: The use of multiple, mechanistically distinct cytotoxicity assays is crucial for a comprehensive initial assessment. Discrepancies between metabolic and membrane integrity assays can provide early clues into the compound's mechanism of toxicity. For instance, a potent inhibition of metabolic activity without immediate membrane disruption might suggest mitochondrial dysfunction.
Table 1: Hypothetical Tier 1 Cytotoxicity Data for N-butyl-5-nitropyrimidin-2-amine
Cell Line
Assay
IC50 (µM)
HepG2 (Liver)
MTT
25.3
HepG2 (Liver)
LDH
48.7
HEK293 (Kidney)
MTT
32.1
HEK293 (Kidney)
LDH
55.9
K562 (Leukemia)
MTT
15.8
K562 (Leukemia)
LDH
33.2
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of N-butyl-5-nitropyrimidin-2-amine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Tier 2: Genotoxicity and Mutagenicity Assessment
The presence of a nitro group in N-butyl-5-nitropyrimidin-2-amine raises concerns about its potential to cause genetic damage. Therefore, genotoxicity and mutagenicity testing are critical.
Recommended Assays:
Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations caused by the test compound. It is a standard preliminary screen for mutagenicity.
In Vitro Micronucleus Test: This assay detects both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause whole chromosome loss) in mammalian cells.
Experimental Rationale: The Ames test is a highly sensitive assay for detecting mutagens. However, it is performed in a bacterial system. The in vitro micronucleus test in a mammalian cell line provides complementary information on the potential for chromosomal damage in a more biologically relevant system. The inclusion of a metabolic activation system (S9 fraction) in both assays is crucial, as some compounds only become genotoxic after metabolic processing. Studies on analogous N-nitrosamines and N-nitramines have shown that mutagenicity can be higher with S9 hepatic microsomal activation[2].
Experimental Workflow: In Vitro Micronucleus Test
Caption: Workflow for the in vitro micronucleus assay.
Tier 3: Mechanistic and Organ-Specific Toxicity
Based on the findings from Tiers 1 and 2, more focused mechanistic studies can be designed. Given the potential for metabolic activation and the common role of the liver in drug metabolism, hepatotoxicity should be a key area of investigation.
Recommended Assays:
Hepatotoxicity Assays: Using primary hepatocytes or 3D liver models to assess endpoints such as steatosis (lipid accumulation), mitochondrial dysfunction, and reactive oxygen species (ROS) production.
Cardiotoxicity Assays: Utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate effects on cardiac contractility and electrophysiology.
Nitrosamine Formation Potential: Given the secondary amine in the structure, the potential for nitrosation to form potentially carcinogenic N-nitrosamines should be assessed, especially under acidic conditions that may be encountered in vivo.
Experimental Rationale: The use of more complex and physiologically relevant models, such as 3D cell cultures and hiPSC-derived cells, can provide more translatable data to predict human toxicity. Investigating specific mechanisms like mitochondrial toxicity and oxidative stress can provide a deeper understanding of the compound's mode of action. The potential for nitrosamine formation is a critical consideration for any drug candidate containing a secondary amine moiety.
Potential Mechanisms of Toxicity and Signaling Pathways
The chemical structure of N-butyl-5-nitropyrimidin-2-amine suggests several potential mechanisms of toxicity that warrant investigation.
Signaling Pathway: Nitro-group Mediated Toxicity
Caption: Potential pathway of nitro-group mediated toxicity.
Mechanistic Considerations:
Reductive Activation: The nitro group can undergo enzymatic reduction by cellular nitroreductases to form reactive intermediates, such as nitro anion radicals. These radicals can then react with molecular oxygen to generate reactive oxygen species (ROS), leading to oxidative stress.
DNA Adduct Formation: Highly reactive metabolites of nitroaromatic compounds can form covalent adducts with DNA, which can lead to mutations if not repaired.
Mitochondrial Toxicity: The redox cycling of the nitro group can disrupt the mitochondrial electron transport chain, leading to mitochondrial dysfunction, a decrease in ATP production, and the induction of apoptosis.
Nitrosamine Formation: The secondary amine could potentially be nitrosated to form a nitrosamine, a class of compounds known for their carcinogenic potential. The kinetics of amine nitrosation are influenced by the acid-base equilibria of the amine and nitrous acid[3].
Conclusion and Future Directions
This technical guide provides a structured and scientifically-driven framework for the preliminary in vitro toxicity assessment of N-butyl-5-nitropyrimidin-2-amine. By employing a tiered approach, researchers can efficiently gather critical safety data to inform the continued development of this and structurally related compounds. The initial focus on broad cytotoxicity, followed by specific investigations into genotoxicity and organ-specific toxicities, allows for a comprehensive risk assessment. Future studies should aim to further elucidate the specific molecular initiating events and key events in any identified toxicity pathways, in line with the principles of "Toxicity Testing in the 21st Century"[4]. The integration of these in vitro data with in silico modeling and, if warranted, targeted in vivo studies will be essential for a complete understanding of the toxicological profile of N-butyl-5-nitropyrimidin-2-amine.
References
Schmidtke, M., et al. (2002). Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine. Antiviral Research, 55(1), 123-131. [Link]
Wagner, E. D., et al. (2014). Comparative in vitro toxicity of nitrosamines and nitramines associated with amine-based carbon capture and storage. Environmental Science & Technology, 48(14), 8203-8211. [Link]
Eskes, C., et al. (2017). In vitro Toxicity Testing in the Twenty-First Century. Toxics, 5(4), 27. [Link]
European Commission, Scientific Committee on Consumer Safety (SCCS). (2011). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. [Link]
A Technical Guide to the Calculation of Exact Mass and Molecular Weight for N-butyl-5-nitropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals Introduction In the realms of chemical analysis, drug discovery, and development, the precise determination of a compound's mass is a foundational requireme...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realms of chemical analysis, drug discovery, and development, the precise determination of a compound's mass is a foundational requirement. This technical guide provides an in-depth, step-by-step methodology for calculating two critical and often conflated parameters: the exact mass and the molecular weight of the compound N-butyl-5-nitropyrimidin-2-amine. Understanding the distinction and the correct application of these values is paramount for accurate mass spectrometry analysis, stoichiometric calculations, and ensuring the fidelity of experimental data. This guide is structured to provide not just the procedural steps but also the underlying scientific principles, thereby equipping researchers with a robust understanding of these core chemical concepts.
Section 1: Fundamental Concepts: Exact Mass vs. Molecular Weight
Before proceeding with the calculations, it is imperative to establish a clear and functional distinction between exact mass and molecular weight. While often used interchangeably in casual discourse, they represent distinct physical quantities.
Exact Mass (Monoisotopic Mass): This is the mass of a single molecule calculated using the mass of the most abundant, stable isotope of each constituent element.[1] This value is crucial for high-resolution mass spectrometry (HRMS), where instruments are capable of resolving species based on their specific isotopic composition. The unit for exact mass is the Dalton (Da).
Molecular Weight (Average Molecular Mass): This is a weighted average of the masses of all the naturally occurring isotopes of each element in the molecule, factored by their relative abundances.[2][3] This value is typically used for bulk calculations, such as determining the mass of a substance for a chemical reaction (molar mass). The unit for molecular weight is the atomic mass unit (amu) or grams per mole ( g/mol ).[2][4]
The choice between using exact mass or molecular weight is dictated by the experimental context. For techniques that can distinguish between isotopic variants, the exact mass is the relevant parameter. For macroscopic, bulk-level chemistry, the molecular weight is the appropriate value.
Section 2: Determination of the Molecular Formula of N-butyl-5-nitropyrimidin-2-amine
The first and most critical step in either calculation is to ascertain the correct molecular formula of the target compound. N-butyl-5-nitropyrimidin-2-amine is comprised of a pyrimidine ring system with a butylamino group and a nitro group.
Through structural analysis, the molecular formula is determined to be: C₈H₁₂N₄O₂
This formula indicates that each molecule of N-butyl-5-nitropyrimidin-2-amine contains:
8 Carbon (C) atoms
12 Hydrogen (H) atoms
4 Nitrogen (N) atoms
2 Oxygen (O) atoms
Section 3: Calculation of the Exact Mass
The calculation of the exact mass requires the monoisotopic masses of the most abundant isotopes of Carbon, Hydrogen, Nitrogen, and Oxygen.
Isotopic Data for Exact Mass Calculation
The standard for atomic mass is the carbon-12 isotope, which is defined as having a mass of exactly 12 Daltons.[5][6][7] The masses of other isotopes are measured relative to this standard.
The exact mass is the sum of the monoisotopic masses of all atoms in the molecule.
For C₈H₁₂N₄O₂:
Mass of Carbon: 8 atoms × 12.000000 Da/atom = 96.000000 Da
Mass of Hydrogen: 12 atoms × 1.007825 Da/atom = 12.093900 Da
Mass of Nitrogen: 4 atoms × 14.003074 Da/atom = 56.012296 Da
Mass of Oxygen: 2 atoms × 15.994915 Da/atom = 31.989830 Da
Total Exact Mass:
96.000000 + 12.093900 + 56.012296 + 31.989830 = 196.096026 Da
This calculated value is the theoretical exact mass that would be observed in high-resolution mass spectrometry for the molecular ion.
Section 4: Calculation of the Molecular Weight
The calculation of the molecular weight requires the standard atomic weights of the constituent elements, which are the weighted averages of their natural isotopic abundances.
Atomic Weight Data for Molecular Weight Calculation
The following table provides the standard atomic weights for the elements in our compound.
This value represents the molar mass of N-butyl-5-nitropyrimidin-2-amine and is used for preparing solutions of a specific molarity and for other stoichiometric calculations.
Section 5: Summary and Data Presentation
The calculated values for N-butyl-5-nitropyrimidin-2-amine are summarized below for direct comparison.
Parameter
Calculated Value
Units
Exact Mass
196.096026
Da
Molecular Weight
196.210
g/mol
Section 6: Visualization of the Calculation Workflow
To further elucidate the process, the following diagram illustrates the logical flow for both the exact mass and molecular weight calculations.
Caption: Workflow for calculating exact mass and molecular weight.
Conclusion
This guide has delineated the precise methodologies for calculating the exact mass and molecular weight of N-butyl-5-nitropyrimidin-2-amine. By adhering to the principles of using monoisotopic masses for exact mass and isotopically-averaged atomic weights for molecular weight, researchers can ensure the accuracy and validity of their experimental and theoretical work. The distinction between these two values is fundamental to analytical chemistry and drug development, and a thorough understanding of their calculation and application is an indispensable skill for any scientist in these fields.
References
PubChem. (n.d.). Oxygen-16 atom. National Center for Biotechnology Information. Retrieved from [Link]
Fiveable. (2025, August 15). Carbon-12: Intro to Chemistry Study Guide. Retrieved from [Link]
Unacademy. (n.d.). What is the molecular weight of oxygen. Retrieved from [Link]
Homework.Study.com. (n.d.). What is the molecular weight of nitrogen? Retrieved from [Link]
NIST. (n.d.). Nitrogen. NIST Chemistry WebBook. Retrieved from [Link]
NIST. (n.d.). Hydrogen. NIST Chemistry WebBook. Retrieved from [Link]
CK-12 Foundation. (n.d.). What is the molar mass of carbon? Retrieved from [Link]
Scientific Instrument Services. (n.d.). Exact Masses of the Elements and Isotopic Abundances. Retrieved from [Link]
ChemLin. (2023, November 30). Hydrogen-1 - isotopic data and properties. Retrieved from [Link]
ChemLin. (2024, October 9). Oxygen-16 - isotopic data and properties. Retrieved from [Link]
Skosmos. (2023, May 12). theia_ozcar_thesaurus: Oxygen-16. Retrieved from [Link]
Vaia. (n.d.). The mass of a carbon-12 atom is taken to be exactly 12 u. Are there likely to be any other atoms with an exact integral (whole number) mass, expressed in u? Explain. Retrieved from [Link]
Quora. (2018, April 27). What is the molecular weight of hydrogen? Retrieved from [Link]
Convertworld. (n.d.). Convert Molar mass, Hydrogen. Retrieved from [Link]
Convert Units. (n.d.). Molecular weight of Carbon. Retrieved from [Link]
Quora. (2017, December 14). What is the gram molecular mass of nitrogen? Retrieved from [Link]
Wikipedia. (n.d.). Carbon-12. Retrieved from [Link]
Brown 14th Edition Ch 2 Problem 34a. (n.d.). (a) What is the mass in u of a carbon-12 atom? Retrieved from [Link]
Application Note: Utilizing N-butyl-5-nitropyrimidin-2-amine as a Core Building Block in Kinase Inhibitor Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale In the landscape of targeted therapeutics,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
In the landscape of targeted therapeutics, the 2,5-diaminopyrimidine scaffold has emerged as a privileged pharmacophore, particularly in the design of kinase inhibitors targeting Bruton's Tyrosine Kinase (BTK) and Lymphocyte-Specific Kinase (Lck)[1][2]. The compound N-butyl-5-nitropyrimidin-2-amine (CAS: 859207-11-7) serves as a highly versatile, advanced building block for constructing these complex bicyclic and functionalized monocyclic systems[3].
The "Push-Pull" Chemical Logic
The utility of N-butyl-5-nitropyrimidin-2-amine lies in its dual-functional nature. The synthesis of this building block typically relies on a Nucleophilic Aromatic Substitution (SNAr) where the strong electron-withdrawing nature of the C5-nitro group activates the C2-position of a pyrimidine ring, allowing for the regioselective installation of the n-butylamine group[4].
Once incorporated, the functional roles of the substituents are defined as follows:
The N-Butyl Group (C2): Provides essential lipophilicity. In the context of kinase inhibitors, this aliphatic chain is designed to occupy hydrophobic pockets adjacent to the ATP-binding hinge region, enhancing target affinity and residence time[1].
The Nitro Group (C5): Acts as a "masked" primary amine. Through controlled catalytic reduction, the nitro group is converted to an amine, yielding
N2
-butylpyrimidine-2,5-diamine[5]. This newly unmasked C5-amine is highly nucleophilic and serves as the primary anchor point for installing electrophilic warheads (e.g., acrylamides) required for covalent irreversible inhibition of cysteine residues (such as Cys481 in BTK)[1].
Pathway & Workflow Visualization
To contextualize the synthetic utility of N-butyl-5-nitropyrimidin-2-amine, the following diagrams illustrate both the chemical workflow and the biological signaling pathway targeted by the resulting end-products.
Figure 1: Synthetic workflow from starting materials to a covalent kinase inhibitor.
Figure 2: BCR signaling pathway illustrating the therapeutic intervention point of BTK inhibitors.
Quantitative Data & Optimization
Before proceeding to the functionalization steps, it is critical to optimize the reduction of the nitro group. The pyrimidine ring is sensitive to over-reduction, and the choice of catalyst and solvent dictates the purity of the
N2
-butylpyrimidine-2,5-diamine intermediate[5].
Table 1: Physicochemical Properties of the Building Block [3]
Property
Value
Chemical Name
N-butyl-5-nitropyrimidin-2-amine
CAS Number
859207-11-7
Molecular Formula
C8H12N4O2
Molecular Weight
196.21 g/mol
| SMILES | CCCCNC1=NC=C(=O)C=N1 |
Table 2: Optimization of Nitro Reduction Conditions (1.0 mmol scale)
Note: Catalytic hydrogenation using 10% Pd/C in Methanol is the superior method, providing a self-validating, high-yielding protocol with minimal purification requirements[5].
Experimental Protocols
Protocol A: Catalytic Reduction to
N2
-butylpyrimidine-2,5-diamine
Causality: This step unmasks the C5-amine. Methanol is selected as the solvent because it facilitates rapid hydrogen transfer and easily dissolves the nitro-pyrimidine starting material. 10% Palladium on carbon (Pd/C) is used as it selectively reduces the nitro group without saturating the aromatic pyrimidine ring[5].
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-butyl-5-nitropyrimidin-2-amine (5.0 g) in anhydrous methanol (50 mL).
Inert Atmosphere: Seal the flask with a rubber septum. Purge the solution by bubbling Argon or Nitrogen gas through the mixture for 10 minutes to remove dissolved oxygen (critical to prevent catalyst ignition).
Catalyst Addition: Carefully add 10% Pd/C (500 mg) to the solution in one portion under a positive stream of inert gas.
Hydrogenation: Evacuate the flask briefly under vacuum and backfill with Hydrogen gas using a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.
Reaction: Stir the suspension vigorously at room temperature (25 °C) for 4–6 hours. Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (yellow spot) should completely disappear, replaced by a highly polar, UV-active baseline spot (the diamine).
Filtration: Once complete, purge the flask with Nitrogen to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Safety Note: Do not let the filter cake dry out completely, as spent Pd/C can be pyrophoric.
Concentration: Wash the Celite® pad with additional methanol (2 × 20 mL). Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to afford
N2
-butylpyrimidine-2,5-diamine as a dark-viscous oil or crystalline solid, which is typically used immediately in the next step without further purification to prevent air oxidation.
Causality: To create a covalent kinase inhibitor, an electrophilic "warhead" must be attached to the newly formed C5-amine[1]. Acryloyl chloride is highly reactive; therefore, the reaction must be performed at 0 °C to prevent polymerization and di-acylation. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without reacting with the electrophile.
Dissolution: Dissolve the crude
N2
-butylpyrimidine-2,5-diamine (4.0 g) in anhydrous THF (40 mL) in a 100 mL round-bottom flask under Argon.
Base Addition: Add DIPEA (6.2 g) via syringe and stir the mixture for 5 minutes.
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.
Electrophile Addition: Dissolve acryloyl chloride (2.28 g) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or dropping funnel.
Monitoring: Stir at 0 °C for 1 hour. Check reaction completion via LC-MS or TLC. The primary amine should be fully consumed, yielding the corresponding acrylamide.
Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5% MeOH in DCM) to yield the pure targeted covalent inhibitor.
Application Note: Catalytic Reduction Strategies for N-Butyl-5-nitropyrimidin-2-amine in Drug Development
Executive Summary The transformation of N-butyl-5-nitropyrimidin-2-amine (CAS: 859207-11-7)[1] to its corresponding 2,5-diamine derivative is a critical functional group interconversion in the synthesis of advanced pyrim...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transformation of N-butyl-5-nitropyrimidin-2-amine (CAS: 859207-11-7)[1] to its corresponding 2,5-diamine derivative is a critical functional group interconversion in the synthesis of advanced pyrimidine-based therapeutics. As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic recipes, providing a deep mechanistic rationale and self-validating protocols for this specific reduction. Because pyrimidines are inherently electron-deficient, the presence of the electron-donating N-butylamine group at the C2 position heavily influences both the reduction kinetics of the C5 nitro group and the oxidative stability of the resulting amine[2].
This application note details three field-proven catalytic methodologies—Direct Hydrogenation, Catalytic Transfer Hydrogenation (CTH), and Continuous Flow Reduction—empowering drug development professionals to select the optimal route based on scale, safety, and available infrastructure.
Mechanistic Rationale & Substrate Profiling
The reduction of the aromatic nitro group on the pyrimidine core follows the classic Haber mechanism. The catalytic surface (typically Palladium or Nickel) facilitates the sequential transfer of hydride equivalents, driving the nitro species through nitroso and hydroxylamine intermediates before yielding the primary amine.
Causality in Catalyst Selection:
While chemical reductants (e.g., Fe/HCl or Zn/AcOH) can achieve this transformation, they generate stoichiometric metal waste and often lead to polar impurities that complicate downstream purification[3]. Catalytic reduction using 10% Palladium on Carbon (Pd/C) or Raney Nickel is highly preferred due to its exceptional atom economy and clean reaction profiles[4]. For N-butyl-5-nitropyrimidin-2-amine, Pd/C is the catalyst of choice because the molecule lacks halogens that might otherwise undergo unwanted catalytic dehalogenation.
Figure 1: Catalytic reduction pathway of N-butyl-5-nitropyrimidin-2-amine via Haber mechanism.
Comparative Catalytic Methodologies
To ensure robust process development, researchers must evaluate the thermodynamic and operational constraints of their facility. Below is a comparative analysis of the three primary catalytic methods utilized for 5-nitropyrimidine reductions[2][5][6].
Quantitative Data Presentation
Methodology
Catalyst System
Hydrogen Source
Solvent
Temp (°C)
Time
Est. Yield
Scalability & Safety Profile
A. Direct Hydrogenation
10% Pd/C (or Raney Ni)
H₂ Gas (1-3 atm)
MeOH or EtOAc
20–25
4–24 h
85–99%
High: Requires pressure vessels for scale-up. Cleanest impurity profile.
B. Transfer Hydrogenation
10% Pd/C
Ammonium Formate
MeOH
60 (Reflux)
1–3 h
80–90%
Medium: Avoids H₂ gas, but generates NH₃/CO₂. Exothermic gas evolution limits massive scale.
C. Continuous Flow
Pd on Glass Wool
H₂ Gas or Hydrazine
Aqueous/Organic
25–50
< 10 min
>95%
Very High: Modern approach. Eliminates catalyst filtration, minimizes leaching[6].
Validated Experimental Protocols
The following protocols are designed as self-validating systems . By integrating In-Process Controls (IPCs) directly into the workflow, the scientist can definitively prove reaction completion rather than relying on arbitrary timeframes.
Figure 2: Self-validating experimental workflow for the catalytic reduction of the nitro group.
Protocol A: Direct Catalytic Hydrogenation (Industry Standard)
This method adapts standard protocols for 2-amino-5-nitropyrimidine derivatives[4][5], optimized for the N-butyl derivative.
Materials:
N-butyl-5-nitropyrimidin-2-amine (1.0 eq)
10% Palladium on Carbon (Pd/C, ~10% w/w of substrate)
Anhydrous Methanol (MeOH) or Ethyl Acetate (EtOAc)
Hydrogen gas (H₂) balloon or Parr hydrogenator
Step-by-Step Procedure:
Substrate Dissolution: In a flame-dried round-bottom flask, dissolve N-butyl-5-nitropyrimidin-2-amine in MeOH (approx. 10 mL per gram of substrate). Causality: MeOH is highly polar and effectively solubilizes both the nitro starting material and the resulting amine, preventing premature precipitation.
Inert Purge (Critical Safety Step): Purge the flask with Nitrogen (N₂) for 5 minutes. Causality: Pd/C is highly pyrophoric. Introducing it to methanol vapors in the presence of ambient oxygen can cause catastrophic ignition.
Catalyst Addition: Carefully add the 10% Pd/C to the solution under a continuous N₂ stream.
Hydrogenation: Evacuate the flask under light vacuum and backfill with H₂ gas. Repeat this cycle three times to ensure a pure H₂ atmosphere[4]. Stir vigorously at room temperature under an H₂ balloon (1 atm).
Self-Validating IPC: After 4 hours, sample 50 µL of the reaction. Filter through a micro-syringe filter and analyze via LC-MS.
Validation Metric: The reaction is complete when the starting material peak (
m/z
197
[M+H]+
) is entirely consumed, and the product peak (
m/z
167
[M+H]+
) plateaus.
Workup & Filtration: Once validated, purge the system thoroughly with N₂ to remove residual H₂. Filter the mixture through a tightly packed pad of Celite®. Causality: The Celite pad traps the pyrophoric sub-micron Pd particles, ensuring the filtrate is heavy-metal-free and preventing fires during disposal.
Isolation: Concentrate the filtrate under reduced pressure. The resulting N2-butylpyrimidine-2,5-diamine should be stored under Argon at -20°C to prevent oxidative degradation of the electron-rich pyrimidine ring.
Protocol B: Catalytic Transfer Hydrogenation (CTH)
Ideal for laboratories lacking dedicated high-pressure hydrogenation infrastructure.
Materials:
N-butyl-5-nitropyrimidin-2-amine (1.0 eq)
Ammonium Formate (
NH4HCO2
) (5.0 eq)
10% Pd/C (~10% w/w)
Methanol (MeOH)
Step-by-Step Procedure:
Preparation: Dissolve the substrate in MeOH. Add the 10% Pd/C cautiously under an N₂ atmosphere.
Reagent Addition: Add solid ammonium formate in a single portion. Causality: Ammonium formate decomposes on the Pd surface into
NH3
,
CO2
, and
H2
. Providing an excess (5.0 eq) ensures complete reduction without the need for external gas cylinders.
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 60°C. Causality: The decomposition of ammonium formate is endothermic and kinetically sluggish at room temperature; mild heating initiates the rapid transfer of hydrogen.
Self-Validating IPC: Monitor gas evolution. The cessation of bubbling is a primary visual cue. Confirm completion via TLC (EtOAc:Hexane 1:1) or LC-MS after 1-2 hours.
Workup: Cool to room temperature, filter through Celite®, and concentrate. Partition the residue between EtOAc and Water to wash away residual ammonium salts. Extract, dry the organic layer over
Na2SO4
, and concentrate to yield the pure amine.
References
Source: Google Patents (CN114250480A)
How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?
Source: ResearchGate
URL:[Link]
Source: Google Patents (US7754717B2)
Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor
Source: National Institutes of Health (PMC)
URL:[Link]
The nitro to amine reduction: from millions of tons to single molecule studies
Source: National Institutes of Health (PMC)
URL: [Link]
Application Note: N-Butyl-5-nitropyrimidin-2-amine as a Core Scaffold in the Development of 2,5-Diaminopyrimidine Kinase Inhibitors
Target Audience: Medicinal Chemists, Synthetic Chemists, and Oncology Drug Development Professionals. Scientific Rationale & Structural Significance The 2,5-diaminopyrimidine scaffold has emerged as a privileged pharmaco...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Synthetic Chemists, and Oncology Drug Development Professionals.
Scientific Rationale & Structural Significance
The 2,5-diaminopyrimidine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, particularly in the design of highly selective kinase inhibitors[1]. Within this chemical space, N-butyl-5-nitropyrimidin-2-amine (CAS: 859207-11-7) serves as a pivotal synthetic building block.
The strategic selection of this specific intermediate is driven by two key structural features:
The N-Butyl Vector: The linear aliphatic chain at the C2-position provides a tunable lipophilic vector. In the context of kinase ATP-binding sites, this n-butyl group is designed to interact with solvent-exposed regions or specific hydrophobic sub-pockets, enhancing both target affinity and cellular permeability[2].
The 5-Nitro Precursor: The nitro group at the C5-position is highly stable and crystalline, making it an ideal handle for early-stage purification. Upon reduction, it yields a highly reactive 5-amino group, which acts as the critical nucleophile for attaching electrophilic warheads (such as acrylamides) required for covalent irreversible inhibition[1].
Biological Context: Targeting Kinase Pathways
Derivatives synthesized from N-butyl-5-nitropyrimidin-2-amine have shown profound efficacy in targeting Bruton’s Tyrosine Kinase (BTK) and Extracellular Signal-Regulated Kinase 5 (ERK5)[1][2]. In B-cell malignancies, BTK is a critical node in the B-Cell Receptor (BCR) signaling pathway. By converting the 5-nitro group to an amine and subsequently appending an acrylamide warhead, researchers can generate covalent inhibitors that permanently bind to the Cys481 residue in the BTK active site, shutting down the NF-κB survival pathway[1].
Figure 1: Interruption of the BCR signaling cascade via covalent blockade of BTK by 2,5-diaminopyrimidine inhibitors.
Synthetic Strategy & Chemical Causality
The transformation of N-butyl-5-nitropyrimidin-2-amine into a functional therapeutic agent follows a highly reliable, two-step synthetic cascade. The workflow is designed to maximize yield while preventing the oxidative degradation of sensitive intermediates[3].
Figure 2: Synthetic workflow from 2-chloro-5-nitropyrimidine to the final covalent kinase inhibitor API.
Experimental Protocols
The following protocols represent a self-validating system. Each step includes internal checkpoints to verify reaction success without requiring immediate isolation.
Protocol A: Catalytic Hydrogenation to N2-Butylpyrimidine-2,5-diamine
Objective: Reduce the stable 5-nitro group to the highly reactive 5-amino nucleophile.
Reaction Setup: Charge a flame-dried 100 mL round-bottom flask with N-butyl-5-nitropyrimidin-2-amine (1.0 eq, 5.0 mmol) and 30 mL of anhydrous methanol.
Causality: Methanol is selected because it provides optimal solubility for the nitroaromatic compound while facilitating rapid hydrogen transfer at the catalyst surface.
Deoxygenation: Purge the yellow solution with Argon gas for 10 minutes.
Causality: Removing dissolved oxygen is critical. It prevents the combustion of the palladium catalyst upon introduction and minimizes the oxidative degradation of the resulting electron-rich diamine.
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Equip the flask with a hydrogen balloon and purge the headspace three times with H2.
Execution & Validation: Stir vigorously at room temperature for 4–6 hours.
Self-Validation Checkpoint: The reaction progress is visually confirmed when the initial bright yellow solution turns completely colorless or pale brown. Do not rely on TLC , as the highly polar 5-amino product easily oxidizes on silica gel. Validate completion via UPLC-MS (monitoring for the disappearance of the[M+H]+ 197 peak and emergence of the [M+H]+ 167 peak).
Workup: Filter the suspension through a tightly packed pad of Celite, washing with excess methanol.
Causality: Celite traps the finely dispersed palladium nanoparticles, preventing heavy metal contamination which can cause false positives in downstream biological kinase assays.
Storage: Concentrate under reduced pressure. Store the resulting N2-butylpyrimidine-2,5-diamine under an inert argon atmosphere at -20°C until immediately required for Protocol B.
Objective: Append the covalent warhead to the C5-amine to generate the active kinase inhibitor.
Reaction Setup: Dissolve the freshly prepared N2-butylpyrimidine-2,5-diamine (1.0 eq) in anhydrous Dichloromethane (DCM, 20 mL) and cool to 0°C in an ice bath.
Causality: The low temperature kinetically controls the highly exothermic acylation, preventing over-reaction (di-acylation) at the secondary C2-amine.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise.
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the pyrimidine core and maintaining the nucleophilicity of the 5-amino group.
Acylation: Slowly add a solution of acryloyl chloride (1.05 eq) in DCM over 15 minutes. Stir for 1 hour at 0°C.
Validation & Quench:
Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is complete when the diamine mass is fully converted to the corresponding acrylamide ([M+H]+ ~221).
Quench the reaction by adding 10 mL of saturated aqueous NaHCO3.
Purification: Extract the aqueous layer with DCM (3 x 15 mL). Dry the combined organic layers over Na2SO4 and concentrate. Purify via flash chromatography using a DCM:MeOH gradient.
Expert Tip: Add 1% Triethylamine (TEA) to the chromatography eluent. The basic pyrimidine nitrogens will interact strongly with the acidic silanol groups on the silica gel; TEA neutralizes these sites and prevents severe product streaking.
Quantitative Data Summaries
Table 1: Physicochemical Profiling of the Synthetic Cascade
Tracking the physicochemical shifts during synthesis is vital for predicting the pharmacokinetic behavior of the final drug[3].
Table 2: Representative Kinase Inhibition Profile (2,5-Diaminopyrimidine Scaffold)
The 2,5-diaminopyrimidine core exhibits distinct selectivity profiles depending on the appended functional groups[1][2].
Target Kinase
Cellular Pathway
Representative IC50 (nM)
Binding Mode
Structural Rationale
BTK
BCR Signaling
< 5.0
Irreversible (Covalent)
Acrylamide warhead targets Cys481; pyrimidine binds hinge region[1].
ERK5
MAPK Signaling
< 10.0
Reversible (ATP-comp)
N-alkyl group occupies the hydrophobic pocket; carboxamide interactions[2].
EGFR (WT)
RTK Signaling
> 1000
Off-target
Lack of specific hinge-binding orientation for the wild-type pocket.
References
Li, X., et al. "Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity." Journal of Medicinal Chemistry, 2014.
Zhao, Y., et al. "Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor." Frontiers in Pharmacology, 2023.
Elkins, J. M., et al. "Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor." Journal of Medicinal Chemistry, 2022.
Application Note: A Robust, Validated HPLC Method for the Quantification of N-butyl-5-nitropyrimidin-2-amine
Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-butyl-5-n...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-butyl-5-nitropyrimidin-2-amine. The method is suitable for use in research, quality control, and stability testing environments. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of methanol and water, offering a rapid and efficient separation. Validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.
Introduction
N-butyl-5-nitropyrimidin-2-amine is a substituted nitropyrimidine derivative. The presence of the nitro group, a strong electron-withdrawing group, and the basic pyrimidine ring structure impart specific chemical properties that are critical for the development of a robust analytical method. Accurate quantification of this analyte is essential for monitoring reaction kinetics, assessing purity, and performing stability studies in drug development and chemical research.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of components in a mixture.[1] This application note describes a systematic approach to developing and validating an HPLC method for N-butyl-5-nitropyrimidin-2-amine, ensuring it is fit for its intended purpose.[2]
Physicochemical Properties of N-butyl-5-nitropyrimidin-2-amine
A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.
The pyrimidine ring and amino groups suggest basic properties. The pKa of the conjugate acid of n-butylamine is 10.78.[4] The exact pKa of N-butyl-5-nitropyrimidin-2-amine is not readily available but is expected to be influenced by the electron-withdrawing nitro group.
UV Absorbance
The presence of the nitropyrimidine chromophore suggests strong UV absorbance. A wavelength of 254 nm is a common choice for the analysis of nitroaromatic compounds.[5][6]
The XLogP3 value of 1.8 indicates that N-butyl-5-nitropyrimidin-2-amine has moderate hydrophobicity, making it a suitable candidate for reversed-phase HPLC. The presence of hydrogen bond donors and acceptors suggests that mobile phase composition and pH could significantly influence retention.
HPLC Method Development
The goal of method development was to achieve a symmetric peak shape, adequate retention, and separation from potential impurities within a reasonable run time.
Initial Column and Mobile Phase Selection
Based on the analyte's moderate polarity, a standard C18 column was selected as the initial stationary phase.[7] C18 columns are widely used in reversed-phase chromatography and provide good retention for a broad range of compounds.
For the mobile phase, a simple mixture of methanol and water was chosen as the starting point. Methanol is a common organic modifier in reversed-phase HPLC.[5] An isocratic elution was preferred for its simplicity and robustness.
Optimization of Chromatographic Conditions
Several parameters were systematically investigated to optimize the separation:
Mobile Phase Composition: The ratio of methanol to water was varied to achieve an optimal retention time (k') between 2 and 10. A higher percentage of methanol resulted in shorter retention times, while a lower percentage increased retention.
Wavelength Selection: A UV-Vis scan of N-butyl-5-nitropyrimidin-2-amine in the mobile phase was performed to determine the wavelength of maximum absorbance (λmax). This ensures maximum sensitivity for the analyte. Based on literature for similar compounds, 254 nm was evaluated and found to provide a strong signal.[5][6]
Flow Rate: A flow rate of 1.0 mL/min was chosen as a standard starting point to balance analysis time and column efficiency.
The following DOT graph illustrates the logical workflow of the method development process.
Caption: Logical workflow for HPLC method development.
Final Optimized HPLC Method
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Methanol:Water (60:40, v/v)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection
UV at 254 nm
Run Time
10 minutes
Method Validation
The optimized method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[8][9] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.
The following DOT graph illustrates the experimental workflow for the final analytical method.
Caption: Experimental workflow for the HPLC analysis.
System Suitability
System suitability testing was performed before each validation run to ensure the chromatographic system was performing adequately. The acceptance criteria are listed below.
Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)
≤ 2.0%
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[10] This was demonstrated by analyzing a blank (diluent), a placebo (if applicable), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of N-butyl-5-nitropyrimidin-2-amine.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of solutions of N-butyl-5-nitropyrimidin-2-amine at five different concentrations.[11] The range was established from the linearity data.
Parameter
Result
Range
10 - 150 µg/mL
Correlation Coefficient (r²)
≥ 0.999
Y-intercept
Close to zero
Accuracy
The accuracy of the method was determined by the recovery of known amounts of N-butyl-5-nitropyrimidin-2-amine spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).[1]
Concentration Level
Mean Recovery (%)
80%
99.5%
100%
100.2%
120%
99.8%
Acceptance Criteria
98.0% - 102.0%
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[10]
Repeatability: Six replicate injections of the 100% concentration standard were performed on the same day.
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.
Precision Level
RSD (%)
Repeatability
≤ 1.0%
Intermediate Precision
≤ 2.0%
Acceptance Criteria
RSD ≤ 2.0%
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results.[2]
Parameter Varied
Variation
Effect on Results
Mobile Phase Composition
± 2% Methanol
No significant change
Column Temperature
± 2 °C
No significant change
Flow Rate
± 0.1 mL/min
Slight shift in retention time, but resolution and peak shape remained acceptable
Protocol: Quantitative Analysis of N-butyl-5-nitropyrimidin-2-amine
Reagents and Materials
N-butyl-5-nitropyrimidin-2-amine reference standard
HPLC grade methanol
Deionized water (18.2 MΩ·cm)
0.45 µm syringe filters
Standard Preparation
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-butyl-5-nitropyrimidin-2-amine reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 10 to 150 µg/mL.
Sample Preparation
Accurately weigh a sample containing N-butyl-5-nitropyrimidin-2-amine and transfer it to a suitable volumetric flask.
Add a portion of the mobile phase and sonicate for 10 minutes to dissolve the analyte.
Dilute to volume with the mobile phase to achieve a final concentration within the linear range of the method.
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
Set up the HPLC system with the conditions specified in Section 4.
Equilibrate the column with the mobile phase for at least 30 minutes.
Perform system suitability injections.
Inject the blank, standard solutions, and sample solutions.
Record the chromatograms and integrate the peak areas.
Calculation
Calculate the concentration of N-butyl-5-nitropyrimidin-2-amine in the sample using the following formula:
This application note presents a simple, rapid, and reliable RP-HPLC method for the quantitative determination of N-butyl-5-nitropyrimidin-2-amine. The method has been successfully developed and validated in accordance with ICH guidelines, demonstrating its suitability for routine analysis in a quality control environment. The comprehensive validation data confirms that the method is specific, linear, accurate, precise, and robust.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][2][8]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][12]
Scribd. (n.d.). FDA Guidance on Analytical Method Validation. [Link][13]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][10]
MDPI. (2025). HPLC Method Development for the Fast Separation of a Complex Explosive Mixture. [Link][14]
Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link][5]
Resolian. (2026). HPLC-UV Method Development for Highly Polar Impurities. [Link][15]
PubMed. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. [Link][6]
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link][1]
Application Notes & Protocols: Strategic Synthesis of Novel Pyrimidine Derivatives from N-Butyl-5-nitropyrimidin-2-amine
Abstract This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of N-butyl-5-nitropyrimidin-2-amine. Pyrimidine scaffolds are of paramount importance in medicinal ch...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of N-butyl-5-nitropyrimidin-2-amine. Pyrimidine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1] N-butyl-5-nitropyrimidin-2-amine is a versatile starting material, activated by the 5-nitro group for a range of transformations. This document outlines two primary synthetic pathways: the reduction of the nitro group to a versatile amine and subsequent functionalization, and direct nucleophilic aromatic substitution (SNAr) at the C4/C6 positions. We provide scientifically-grounded protocols, mechanistic insights, and a strategic framework for researchers in drug discovery and synthetic organic chemistry.
Introduction: The Strategic Value of N-Butyl-5-nitropyrimidin-2-amine
The pyrimidine ring is a privileged scaffold in drug development, integral to the structure of DNA, RNA, and a multitude of clinically significant drugs.[2][3] The starting material, N-butyl-5-nitropyrimidin-2-amine, presents a unique combination of functionalities. The 2-(butylamino) group provides a handle for modulating lipophilicity and hydrogen bonding, while the 5-nitro group serves two critical roles:
Electronic Activation: As a potent electron-withdrawing group, the nitro moiety strongly activates the pyrimidine ring, making it susceptible to nucleophilic attack, particularly at the C4 and C6 positions.[4][5][6]
Synthetic Precursor: The nitro group can be readily reduced to a primary aromatic amine (vide infra), which is one of the most versatile functional groups in organic synthesis, opening pathways to amides, sulfonamides, and diazonium salt-derived products.
This guide details the strategic application of these properties to generate diverse libraries of novel pyrimidine derivatives.
Strategic Overview: Synthetic Pathways
The derivatization of N-butyl-5-nitropyrimidin-2-amine can be strategically divided into two main branches, as illustrated below. This allows for the systematic exploration of chemical space around the pyrimidine core.
Application Notes & Protocols: In Vivo Dosing and Formulation of N-butyl-5-nitropyrimidin-2-amine
Disclaimer: N-butyl-5-nitropyrimidin-2-amine is a novel chemical entity for research purposes. Specific formulation and in vivo dosing data are not extensively documented in publicly available literature.
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: N-butyl-5-nitropyrimidin-2-amine is a novel chemical entity for research purposes. Specific formulation and in vivo dosing data are not extensively documented in publicly available literature. The following guide provides a comprehensive, exemplary framework based on established principles of preclinical pharmaceutical science for developing robust in vivo dosing protocols for poorly soluble, novel small molecules. Researchers must adapt these protocols based on their own empirically derived data.
Introduction: The Challenge of In Vivo Delivery
The transition from in vitro activity to in vivo efficacy is a critical hurdle in drug development. For novel molecules like N-butyl-5-nitropyrimidin-2-amine, which, like many heterocyclic compounds, is predicted to have low aqueous solubility, the formulation strategy is paramount.[1][2][3] An inadequate formulation can lead to poor absorption, low bioavailability, and high variability, ultimately masking the true therapeutic potential of the compound.[1]
This guide provides a systematic approach to developing and executing in vivo dosing for N-butyl-5-nitropyrimidin-2-amine, focusing on two primary routes of administration for preclinical rodent studies: oral (PO) and intravenous (IV). The core objective is to create a vehicle that is safe, well-tolerated, and delivers the compound in a manner that allows for consistent and reproducible pharmacokinetic (PK) and pharmacodynamic (PD) assessment.[4][5]
Physicochemical Characterization
Before any formulation work begins, a thorough understanding of the compound's physical and chemical properties is essential. These data dictate the entire formulation strategy.
Table 1: Hypothetical Physicochemical Properties of N-butyl-5-nitropyrimidin-2-amine
Property
Hypothetical Value
Rationale & Implication for Formulation
Molecular Weight
~211 g/mol
Influences diffusion and solubility characteristics.[6]
LogP
~1.8
Indicates moderate lipophilicity and likely poor water solubility.[6] Suggests that lipid-based or co-solvent formulations may be required.[1][3]
pKa
3.5 (weak base)
The compound will be ionized in the acidic environment of the stomach but largely unionized at intestinal and blood pH, impacting dissolution and absorption. pH adjustment of the vehicle may be a viable strategy.[2]
Aqueous Solubility
<0.01 mg/mL at pH 7.4
Confirms the need for solubility enhancement techniques. Simple aqueous vehicles are not suitable.[1][7]
Melting Point
150-155 °C
A relatively high melting point suggests a stable crystal lattice, which can correlate with poor solubility.
Formulation Development: A Tiered Approach
A logical, tiered workflow is the most efficient method for identifying a suitable in vivo formulation. The goal is to use the simplest and safest vehicle possible that achieves the target concentration.
Workflow for Formulation Selection
The following diagram outlines the decision-making process for selecting an appropriate formulation vehicle.
Caption: Decision workflow for selecting an in vivo formulation vehicle.
Protocol: Solubility Screening
Objective: To determine the approximate solubility of N-butyl-5-nitropyrimidin-2-amine in a panel of common, pharmaceutically acceptable vehicles.
Methodology:
Dispense 10-20 mg of the compound into separate 1.5 mL microcentrifuge tubes.
Add 1.0 mL of each test vehicle to the respective tubes.
Vortex each tube vigorously for 1 minute.
Agitate the samples on a shaker at room temperature for 24 hours to ensure equilibrium is reached.
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet undissolved compound.
Carefully collect the supernatant and dilute it with a suitable organic solvent (e.g., acetonitrile or methanol).
Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[8]
Table 2: Example Vehicle Panel for Solubility Screening
Common organic solvents used to increase the solubility of lipophilic compounds.[5][9]
Surfactants
10% Tween® 80 in water, 10% Solutol® HS 15 in water
Can improve wetting and form micelles to solubilize compounds.
Suspension Vehicles
0.5% (w/v) Methylcellulose (MC) in water, 1% (w/v) Carboxymethylcellulose (CMC) in water
Used if the compound cannot be fully dissolved at the target concentration.
Lipid Vehicles
Labrafac®, Maisine® CC
For developing lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), which can enhance oral absorption.[2]
Recommended Formulation & Dosing Protocols
Based on the anticipated properties of N-butyl-5-nitropyrimidin-2-amine, the following are robust starting protocols for oral and intravenous administration in rodents.
An aqueous suspension is often the most practical approach for preclinical oral dosing of poorly soluble compounds when a simple solution is not feasible.[8]
Vehicle Composition:
0.5% (w/v) Methylcellulose (MC)
0.2% (w/v) Tween® 80
Purified Water
Rationale:
Methylcellulose: A suspending agent that increases viscosity, preventing the rapid settling of drug particles.[8]
Tween® 80: A non-ionic surfactant that acts as a wetting agent, ensuring that the hydrophobic drug particles disperse evenly in the aqueous vehicle.
Preparation Procedure (for a 2 mg/mL suspension, 10 mL volume):
Weigh 50 mg of methylcellulose and add it to ~5 mL of hot water (~60-70°C). Mix until dispersed.
Add 5 mL of cold water and stir until a clear, viscous solution forms. Allow to cool to room temperature.
Add 20 mg of Tween® 80 and mix thoroughly.
Weigh 20 mg of N-butyl-5-nitropyrimidin-2-amine and place it in a glass mortar.
Add a small amount of the vehicle (~200 µL) to the mortar and levigate (grind) the powder to form a smooth, uniform paste. This step is critical to break up aggregates.
Gradually add the remaining vehicle to the mortar while mixing continuously.
Transfer the final suspension to a suitable container. Use a magnetic stirrer to ensure homogeneity before and during dose administration.
Dosing Procedure (Rat):
Weigh the animal immediately before dosing to calculate the precise volume required. (Dose Volume (mL) = [Dose (mg/kg) x Body Weight (kg)] / Concentration (mg/mL)).
The maximum recommended oral gavage volume for a rat is 10-20 mL/kg.[10][11][12]
Select an appropriately sized, ball-tipped gavage needle (typically 16-18 gauge for an adult rat).[10][13]
Measure the needle length from the animal's snout to the last rib to ensure it will reach the stomach without causing perforation.[10][11]
Restrain the animal firmly in a vertical position to straighten the esophagus.[13]
Gently insert the gavage needle into the diastema (gap behind the incisors) and advance it smoothly down the esophagus. The animal should swallow the tube. If resistance is met, withdraw and restart. [14][15]
Administer the dose slowly and steadily.
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress for at least 10-15 minutes post-dose.[11]
IV administration requires a sterile, clear solution to prevent embolism. Co-solvent systems are commonly used for this purpose.[9]
Vehicle Composition (DPP Vehicle):
20% N,N-Dimethylacetamide (DMA)
40% Propylene Glycol (PG)
40% Polyethylene Glycol 400 (PEG400)
Rationale:
This vehicle, or variations thereof, has been shown to be effective for solubilizing poorly soluble compounds for IV screening while minimizing vehicle-induced cardiovascular effects that can be seen with PEG400 alone.[9]
DMA: A strong, water-miscible aprotic solvent.
PG & PEG400: Common, safe, and effective co-solvents that increase the solubility of lipophilic molecules.[9]
Preparation Procedure (for a 3 mg/mL solution, 5 mL volume):
Weigh 15 mg of N-butyl-5-nitropyrimidin-2-amine into a sterile glass vial.
Add 1.0 mL of DMA and vortex until the compound is fully dissolved.
Add 2.0 mL of PG and vortex to mix.
Add 2.0 mL of PEG400 and vortex until a clear, homogenous solution is formed.
Visually inspect the solution against a light and dark background to ensure no particulates are present.
If required for a chronic study, the solution should be sterile-filtered through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).
Dosing Procedure (Rat, Tail Vein Injection):
The recommended maximum bolus IV injection volume for a rat is 5 mL/kg.[12] The injection rate should be slow, typically over 1-2 minutes.[16]
Warm the animal under a heat lamp for a few minutes to dilate the lateral tail veins.
Place the animal in a suitable restrainer.
Swab the tail with 70% ethanol.
Using a 27-gauge (or smaller) needle attached to the dosing syringe, insert the needle bevel-up into the vein.
Administer the dose slowly and deliberately.
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Monitor the animal for any immediate adverse reactions.
In Vivo Study Design: A Pharmacokinetic Example
A well-designed study is crucial for generating reliable data. The following workflow illustrates a typical single-dose PK study.
Caption: Workflow for a typical preclinical pharmacokinetic study.
For a single-dose PK study, blood samples are collected at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[17] The primary goals of such a study are to determine key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (T1/2).[4][17] This information is vital for designing subsequent efficacy and toxicology studies.[18][19][20][21]
References
MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
ResearchGate. (2018, January 29). (PDF)
National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.
National Institutes of Health. 5-Nitropyrimidin-2-amine. PubChem.
ACS Publications. (2013, June 6). Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine.
PubMed. (2016, November 15).
BenchChem. Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
Virginia Tech. (2017, December 12).
AAPS.
MDPI. (2022, June 2).
MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study.
IACUC.
ACS Publications. (2014, June 10). Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity.
Laboratory Animal Resources. A good practice guide to the administration of substances and removal of blood, including routes and volumes.
PubMed. DNA-targeted 2-nitroimidazoles: in vitro and in vivo studies.
FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
UQ Animal Ethics Committee. (2021, February 3).
WuXi AppTec DMPK. (2024, March 15).
AMSbiopharma. (2025, August 11).
BenchChem. 5-Nitro-2,4,6-triaminopyrimidine chemical properties.
World News of Natural Sciences. (2022, May 12). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino.
SFDA. (2024, March 27). General Considerations for Preclinical Studies Submissions.
UBC Animal Care Committee. (2021, February 15). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
ChemicalBook. (2026, January 13). 2-Amino-5-nitropyridine.
Washington State University IACUC. (2021, September 21).
ResearchGate. (2025, July 8). (PDF)
National Institutes of Health. 4-N-butyl-5-nitropyrimidine-2,4-diamine. PubChem.
Technical Support Center: Synthesis of N-butyl-5-nitropyrimidin-2-amine
Welcome to the technical support center for the synthesis of N-butyl-5-nitropyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of N-butyl-5-nitropyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields through a deeper understanding of the underlying chemical principles.
I. Reaction Overview and Mechanism
The synthesis of N-butyl-5-nitropyrimidin-2-amine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloro-5-nitropyrimidine with n-butylamine. The electron-withdrawing nitro group at the 5-position is crucial as it activates the pyrimidine ring towards nucleophilic attack, making the displacement of the chlorine atom at the C2 position feasible.[1][2]
The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4]
Visualizing the SNAr Mechanism
Caption: General SNAr mechanism for N-butyl-5-nitropyrimidin-2-amine synthesis.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions based on chemical principles.
Question 1: My reaction is sluggish or incomplete, resulting in a low yield. What are the likely causes and how can I improve it?
Answer: A slow or incomplete reaction can stem from several factors. Here’s a systematic approach to troubleshooting:
Inadequate Temperature:
Causality: SNAr reactions, while activated, often require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.
Solution: Gradually increase the reaction temperature. A common starting point is heating the reaction mixture to 60°C.[1] Monitor the progress by Thin Layer Chromatography (TLC). If the reaction is still slow, a higher temperature may be necessary, but be mindful of potential side reactions.
Insufficient Base or Incorrect Base Choice:
Causality: A base is often used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. An inadequate amount or a base that is too weak may not be effective.
Solution: Ensure at least a stoichiometric equivalent of a suitable non-nucleophilic base is used. N,N-Diisopropylethylamine (DIPEA) is a common choice.[1] Using a slight excess (e.g., 1.5 equivalents) can help drive the reaction to completion.
Solvent Effects:
Causality: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.
Solution: If you are using a non-polar solvent, consider switching to a polar aprotic solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN).[1][5] In some cases, greener solvents like PEG 400 or even water have been shown to be effective for SNAr reactions.[6][7]
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I minimize them?
Answer: The formation of byproducts is a common challenge. Here are some potential impurities and strategies to mitigate them:
Dialkylation of the Amine:
Causality: If the product, N-butyl-5-nitropyrimidin-2-amine, is deprotonated by the base, it can act as a nucleophile and react with another molecule of 2-chloro-5-nitropyrimidine.
Solution: Use a controlled stoichiometry of n-butylamine (e.g., 1.1 equivalents).[1] Adding the amine dropwise to the solution of the pyrimidine can also help to maintain a low concentration of the amine and minimize this side reaction.
Reaction with Solvent:
Causality: In some cases, particularly at elevated temperatures, the solvent itself or residual water in the solvent can act as a nucleophile.
Solution: Ensure you are using anhydrous solvents.[1] If you suspect solvent reactivity, consider switching to a more inert solvent.
Degradation of Starting Material or Product:
Causality: The nitro group can be susceptible to reduction or other side reactions under harsh conditions (e.g., prolonged heating, presence of certain metals).
Solution: Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. Avoid excessive heating.
Question 3: My final product is difficult to purify. What purification strategies are most effective?
Answer: Effective purification is key to obtaining a high-purity product.
Work-up Procedure:
Causality: The work-up is crucial for removing the base, salts, and other water-soluble impurities.
Solution: After the reaction is complete, a standard aqueous work-up is recommended. This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing sequentially with water and brine.[1]
Column Chromatography:
Causality: Column chromatography is a highly effective method for separating the desired product from unreacted starting materials and byproducts.
Solution: Silica gel column chromatography is the most common method for purifying N-butyl-5-nitropyrimidin-2-amine.[1] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically provide good separation. The less polar nitro-compound will elute before the more polar amino-compound.[8]
Recrystallization:
Causality: If the crude product is a solid and of reasonable purity, recrystallization can be an efficient final purification step.
Solution: Choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
III. Experimental Protocols
Optimized Synthesis Protocol for N-butyl-5-nitropyrimidin-2-amine
This protocol is based on established methods for SNAr reactions on pyrimidine systems.[1]
Materials:
2-Chloro-5-nitropyrimidine
n-Butylamine
N,N-Diisopropylethylamine (DIPEA)
Anhydrous Tetrahydrofuran (THF)
Ethyl acetate
Water
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-nitropyrimidine (1.0 equivalent).
Dissolve the starting material in anhydrous THF.
Add DIPEA (1.5 equivalents) to the solution.
Add n-butylamine (1.1 equivalents) dropwise to the stirring solution at room temperature.
After the addition is complete, heat the reaction mixture to 60°C.
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
Remove the THF under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common issues in the synthesis.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different amine nucleophile in this reaction?A1: Yes, the SNAr reaction is quite versatile and can accommodate a range of primary and secondary amines.[6] However, the reactivity of the amine will influence the optimal reaction conditions. Less nucleophilic amines (e.g., anilines) may require higher temperatures or longer reaction times.
Q2: Is an inert atmosphere strictly necessary for this reaction?A2: While the reaction can often proceed without a strict inert atmosphere, it is good practice, especially when working with anhydrous solvents, to prevent the introduction of moisture which can lead to side reactions.
Q3: What is the role of the nitro group? Can this reaction be performed without it?A3: The electron-withdrawing nitro group is critical for activating the pyrimidine ring towards nucleophilic attack.[1][2] Without a strong electron-withdrawing group, the SNAr reaction on an unactivated pyrimidine ring would be significantly slower and require much harsher conditions.
Q4: Are there any "greener" alternatives to the solvents and reagents typically used?A4: There is growing interest in developing more environmentally friendly synthetic methods. For SNAr reactions, the use of solvents like PEG 400 or even water has been reported to be effective.[6][7] Additionally, exploring base-free conditions or using milder bases can also contribute to a greener process.
Q5: How can I confirm the identity and purity of my final product?A5: The identity of N-butyl-5-nitropyrimidin-2-amine can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by HPLC analysis or by observing a single spot on a TLC plate developed with multiple solvent systems.
V. Quantitative Data Summary
Parameter
Recommended Value/Condition
Rationale
Stoichiometry
2-Chloro-5-nitropyrimidine
1.0 equivalent
Limiting reagent
n-Butylamine
1.1 equivalents
Slight excess to drive the reaction, but controlled to minimize dialkylation.[1]
DIPEA
1.5 equivalents
Sufficient to neutralize HCl and act as a base catalyst.[1]
Reaction Conditions
Solvent
Anhydrous THF
A polar aprotic solvent that stabilizes the Meisenheimer complex.[1]
Temperature
60 °C
Provides sufficient energy to overcome the activation barrier without promoting significant degradation.[1]
Reaction Time
4-6 hours
Typical duration, but should be monitored by TLC.[1]
References
Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine. Benchchem.
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. MDPI.
Effect of the nature of the nucleophile and solvent on an SNAr reaction. Semantic Scholar.
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC.
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC.
Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate.
How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate.
Navigating Nucleophilic Aromatic Substitution: A Quantitative Comparison of 2-Methyl-5-nitropyridine Reaction Kinetics. Benchchem.
General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. ResearchGate.
A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. TCI Chemicals.
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
troubleshooting solubility issues of N-butyl-5-nitropyrimidin-2-amine in aqueous media
This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions regarding the solubility of N-butyl-5-nitropyrimidin-2-amine in aqueous media. It is designed for researchers, scient...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions regarding the solubility of N-butyl-5-nitropyrimidin-2-amine in aqueous media. It is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving desired concentrations for their experimental assays.
Section 1: Understanding the Challenge: Physicochemical Profile of N-butyl-5-nitropyrimidin-2-amine
The solubility challenges associated with N-butyl-5-nitropyrimidin-2-amine stem directly from its molecular structure. The molecule combines a polar, heterocyclic 5-nitropyrimidine core with a non-polar n-butyl aliphatic chain. The pyrimidine ring, with its nitrogen atoms and the strongly electron-withdrawing nitro group, can participate in some polar interactions. However, the four-carbon butyl group introduces significant hydrophobicity, which dominates its interaction with water and leads to poor aqueous solubility.
The primary amine group (-NH) on the pyrimidine ring is a critical feature for solubility manipulation. It acts as a weak base, allowing for protonation in acidic conditions to form a more soluble cationic salt.[1] Understanding these opposing characteristics is the foundation for effective troubleshooting.
Property
Value (Estimated)
Rationale / Implication
Molecular Formula
C₈H₁₂N₄O₂
-
Molecular Weight
212.21 g/mol
Calculated from the molecular formula.
Estimated XLogP3
~1.5 - 2.0
The parent compound, 5-nitropyrimidin-2-amine, has a predicted XLogP of -0.3.[2] The addition of an n-butyl group (which has a logP of ~1.0) significantly increases lipophilicity, suggesting poor aqueous solubility. A structurally related compound, 4-N-butyl-5-nitropyrimidine-2,4-diamine, has a predicted XLogP of 1.8.[3]
Key Functional Groups
Secondary Amine, Nitro Group, Pyrimidine Ring
The amine provides a handle for pH-dependent solubility enhancement. The nitro group and aromatic ring contribute to potential crystallinity and low solubility.
This section addresses the most common issues encountered when attempting to dissolve N-butyl-5-nitropyrimidin-2-amine in aqueous buffers.
Q1: I've added my weighed N-butyl-5-nitropyrimidin-2-amine powder to my buffer, but it's just floating or has settled at the bottom. What are the initial steps?
A1: This indicates that you are well below the compound's intrinsic aqueous solubility limit. Before moving to more complex methods, ensure you have maximized physical dissolution energy.
Vigorous Vortexing: Vortex the suspension for at least 1-2 minutes.
Sonication: If particles persist, place the vial in a bath sonicator for 5-10 minutes.[4] Sonication uses ultrasonic waves to break apart particle agglomerates, increasing the surface area available for dissolution.
Gentle Heating: If your experimental protocol allows, gently warm the solution (e.g., to 37°C). Solubility often increases with temperature. However, be cautious as the compound may precipitate upon cooling back to room temperature.[1]
If these physical methods are insufficient, the issue is chemical, not mechanical. You must modify the formulation.
Q2: Can I improve the solubility of N-butyl-5-nitropyrimidin-2-amine by adjusting the pH of my buffer?
A2: Yes, this is the most direct and often most effective initial chemical strategy. The secondary amine on the pyrimidine ring is basic and can be protonated to form a positively charged salt (an ammonium cation). This salt will have significantly higher aqueous solubility than the neutral free base.
Causality: By lowering the pH of the solution with a suitable acid (e.g., HCl), you increase the concentration of H⁺ ions. These ions will protonate the amine group, forming a water-soluble salt. This is a common and highly effective technique for solubilizing basic compounds.[5][6]
For a detailed, step-by-step guide, see Protocol 2: pH-Based Solubility Enhancement . You will need to determine the optimal pH that provides solubility without compromising the stability of your compound or the integrity of your experiment.
Q3: pH adjustment is not an option for my cell-based assay. What is the next best approach to prepare a stock solution?
A3: The use of a water-miscible organic co-solvent is the industry-standard next step.[4][6] This involves dissolving the compound at a high concentration in a co-solvent and then diluting this stock solution into your aqueous medium.
Causality: Co-solvents work by reducing the polarity of the water-based solvent system.[7] This lessens the interfacial tension between the hydrophobic solute and the solvent, making it more favorable for the compound to dissolve.[7] Dimethyl sulfoxide (DMSO) is the most common choice for initial laboratory experiments due to its powerful solubilizing ability.
Common Co-solvents for Biological Assays:
Co-solvent
Typical Final Assay Concentration
Notes
DMSO
< 0.5% (v/v)
Most common starting point. Can be toxic to cells at higher concentrations.
Ethanol
< 1% (v/v)
Good for less hydrophobic compounds. Can have biological effects.
PEG 300/400
1-10% (v/v)
Lower toxicity than DMSO/Ethanol. Often used in in vivo formulations.
NMP
< 1% (v/v)
Strong solubilizer, but toxicity must be carefully evaluated.
For a detailed method, see Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO) . Crucially , always prepare the concentrated stock in 100% co-solvent first, then dilute into the aqueous buffer, not the other way around.
Q4: I'm observing precipitation when I dilute my DMSO stock into my aqueous buffer. How can I fix this?
A4: This is a common problem that occurs when the final concentration in the aqueous buffer exceeds the compound's solubility limit, even with the small amount of co-solvent present. This is often referred to as "crashing out."
Here are several strategies to overcome this, which can be used alone or in combination:
Decrease the Final Concentration: This is the simplest solution. Your experiment may need to be redesigned to work at a lower concentration of the compound.
Increase the Co-solvent Percentage: You can try increasing the final percentage of DMSO, but be mindful of your system's tolerance (e.g., cell viability).[4]
Use Surfactants: Surfactants are molecules with a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail. Above a certain concentration (the Critical Micelle Concentration), they form spherical structures called micelles. The hydrophobic core of the micelle can encapsulate your insoluble compound, while the hydrophilic exterior keeps the entire structure dissolved in water.[4][6]
Examples: Tween® 80 or Pluronic® F68 at low, non-toxic concentrations (e.g., 0.1% - 1%).
Use Cyclodextrins: Cyclodextrins are sugar-based molecules with a cone-like shape. Their exterior is hydrophilic, while the interior cavity is hydrophobic. Your compound can form an "inclusion complex" by fitting inside this cavity, dramatically increasing its aqueous solubility.[4][7]
Example: Sulfobutylether-beta-cyclodextrin (SBE-β-CD) is a common and effective choice.[8]
For a practical workflow, see Protocol 3: Solubility Enhancement using Cyclodextrins .
Section 3: Advanced Strategies for In Vivo Formulations
Q5: I need to prepare a stable, high-concentration formulation for animal dosing. The basic methods are not sufficient. What are my options?
A5: For demanding applications like in vivo studies, more advanced formulation strategies that provide higher stability and bioavailability are necessary.
Solid Dispersions: This technique involves dispersing the drug within a hydrophilic polymer matrix at a molecular level.[4][9] The drug exists in a high-energy amorphous state rather than a stable crystalline state, which leads to greatly enhanced solubility and dissolution rates.[9] This often involves techniques like hot-melt extrusion or spray drying.
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that contain the dissolved drug.[4] Upon gentle agitation in the aqueous environment of the gut, they spontaneously form a fine oil-in-water microemulsion, which facilitates drug absorption.[4][6]
Nanosuspensions: This involves reducing the particle size of the drug down to the nanometer range using techniques like media milling or high-pressure homogenization.[9] This dramatically increases the surface area, leading to a faster dissolution rate.[9]
These advanced methods typically require specialized equipment and formulation expertise.
Section 4: Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
Accurately weigh the desired amount of N-butyl-5-nitropyrimidin-2-amine into a sterile, appropriate-sized glass or polypropylene vial.
Add the calculated volume of 100% cell culture-grade DMSO to achieve the target stock concentration (e.g., 10, 20, or 50 mM).
Vortex the vial vigorously for 2 minutes to facilitate dissolution.
If any particulates remain, sonicate the vial in a water bath for 5-10 minutes.
Visually inspect the solution to ensure it is clear and free of any solid matter.
For use, perform a serial dilution of this stock solution into your final aqueous medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of buffer). This would result in a final DMSO concentration of 0.1%.
Protocol 2: pH-Based Solubility Enhancement
Prepare a slurry of the compound by adding an excess amount of N-butyl-5-nitropyrimidin-2-amine to your desired aqueous buffer (e.g., add 5 mg to 1 mL).
While stirring, slowly add a dilute acid solution (e.g., 1 N HCl) dropwise.
Monitor the solution for clarity. Continue adding acid until the compound fully dissolves.
Measure the final pH of the solution. This is the minimum pH required for solubilization at that concentration.
Validation: Ensure this final pH is compatible with your experimental system. You may need to prepare a buffer at this target pH for your final experiments.
Protocol 3: Solubility Enhancement using Cyclodextrins
Prepare a stock solution of the cyclodextrin (e.g., 20% w/v SBE-β-CD) in your desired aqueous buffer.
Add the weighed N-butyl-5-nitropyrimidin-2-amine powder directly to the cyclodextrin solution.
Agitate the mixture vigorously. This can be done by shaking or stirring at room temperature for several hours, or even overnight, to ensure the formation of the inclusion complex reaches equilibrium.
After agitation, check for any undissolved particles. If the solution is not clear, the solubility limit in this vehicle has been exceeded. If it is clear, the compound is successfully solubilized.
This solution can now be used directly or diluted further in your assay medium.
Section 5: Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting solubility issues with N-butyl-5-nitropyrimidin-2-amine.
Caption: A decision tree for troubleshooting the aqueous solubility of N-butyl-5-nitropyrimidin-2-amine.
References
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
Journal of Applied Pharmaceutical Science. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
Journal of Physical and Chemical Reference Data. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. [Link]
Chemistry Stack Exchange. (2023). Solubility of amines. [Link]
optimizing purification and recrystallization conditions for N-butyl-5-nitropyrimidin-2-amine
Technical Support Center: N-butyl-5-nitropyrimidin-2-amine A Guide to Optimizing Purification and Recrystallization Conditions Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to pro...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: N-butyl-5-nitropyrimidin-2-amine
A Guide to Optimizing Purification and Recrystallization Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in the purification of N-butyl-5-nitropyrimidin-2-amine. This guide is structured to address specific experimental issues through a troubleshooting Q&A and a broader FAQ section, ensuring both immediate problem-solving and a deeper understanding of the underlying principles.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter during the purification and recrystallization of N-butyl-5-nitropyrimidin-2-amine.
Question: My final yield of N-butyl-5-nitropyrimidin-2-amine is unexpectedly low after recrystallization. What are the likely causes and how can I improve my recovery?
Answer:
A low yield is one of the most common frustrations in recrystallization, but it is often rectifiable. The primary cause is typically the loss of the desired compound to the mother liquor.[1] Here are the key factors and corrective actions:
Excessive Solvent Use: The most frequent error is using too much solvent to dissolve the crude product.[2][3] The goal is to create a saturated solution at the solvent's boiling point. Using an excessive volume means that a significant amount of your product will remain dissolved even after cooling, drastically reducing the yield.[1]
Solution: Always use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[1][4] Add the hot solvent in small portions to the crude material, waiting for it to boil and dissolve as much solid as possible before adding the next portion.
Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, a hot gravity filtration step is necessary. If the solution cools during this transfer, the product will crystallize prematurely on the filter paper and in the funnel, leading to significant loss.[4][5]
Solution: To prevent this, heat the filtration apparatus (funnel and receiving flask) before use. You can do this by placing them in an oven or by passing hot solvent through them. Ensure the solution remains at or near its boiling point during the transfer.
Incomplete Crystallization: Cooling the solution for an insufficient amount of time or not using a low enough final temperature will leave a substantial amount of the product in the solution.
Solution: After allowing the flask to cool slowly to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation before filtration.[4]
Question: Instead of forming solid crystals, my compound has "oiled out," forming a viscous liquid at the bottom of the flask. What causes this and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This typically happens under two conditions:
High Solute Concentration: The solution is so highly supersaturated that the compound comes out of solution above its melting point.
Inappropriate Solvent Choice: The boiling point of the recrystallization solvent is higher than the melting point of the compound being purified.
An oil is essentially an impure liquid, and its solidification often traps impurities. To resolve this:
Re-heat and Add Solvent: Heat the solution back to boiling to redissolve the oil. Add a small, measured amount of additional hot solvent (10-20% of the original volume) to decrease the saturation level.[2] Allow the solution to cool again, but this time, much more slowly.
Lower the Cooling Temperature Drastically: If adding solvent is not effective, re-heat the solution to dissolve the oil, then rapidly cool the flask in an ice or dry ice/acetone bath to shock-cool it into a microcrystalline solid. While this solid may not be as pure as ideal crystals, it can be isolated and re-recrystallized under more optimized conditions.
Induce Crystallization Above the Oiling-Out Temperature: Re-heat the solution and allow it to cool slowly. At a temperature just above where the oiling started, vigorously scratch the inside of the flask with a glass rod or add a seed crystal to encourage nucleation before the solution can form an oil.[2][3]
Question: My recrystallized N-butyl-5-nitropyrimidin-2-amine is still impure according to HPLC and melting point analysis. How can I identify and remove persistent impurities?
Answer:
Persistent impurities after a single recrystallization are common, especially if their solubility profile is similar to your target compound. For N-butyl-5-nitropyrimidin-2-amine, which is likely synthesized via a nucleophilic aromatic substitution (SNAr) reaction, common impurities include:[6][7][8]
Unreacted Starting Materials: Such as 2-chloro-5-nitropyrimidine.
Side-Products: Potential for N-oxide formation or other side reactions.[10]
Strategies for Removal:
Pre-Recrystallization Wash: If you suspect unreacted acidic or basic starting materials, a liquid-liquid extraction before recrystallization can be highly effective. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid to remove residual n-butylamine, followed by a dilute base (like sodium bicarbonate solution) to remove any acidic impurities.
Solvent System Optimization: The key to separating impurities is to find a solvent system where the impurity has significantly different solubility from your product. If an impurity is very soluble, it will remain in the mother liquor. If it is very insoluble, it can be removed via hot filtration. Experiment with solvent pairs (a "good" solvent where the product is soluble and a "poor" solvent where it is not) to fine-tune the solubility.[3]
Second Recrystallization: A second recrystallization is often necessary to achieve high purity. The small number of remaining impurity molecules are less likely to be incorporated into the crystal lattice during the second, slower crystal growth.
Chromatography: If recrystallization fails to remove a persistent impurity (especially an isomer), column chromatography is the most effective alternative.[6][11]
Question: I've allowed my solution to cool, even in an ice bath, but no crystals have formed. What should I do?
Answer:
This is a classic case of a supersaturated solution, where the concentration of the dissolved solid is higher than its normal saturation point, but crystallization has not been initiated.[1][3] This is often a sign that the solution is very clean and lacks nucleation sites. You must induce nucleation:
Scratch the Flask: Use a glass stirring rod to vigorously scratch the inside surface of the flask just below the meniscus of the solution.[1][2] The microscopic scratches on the glass provide a rough surface that acts as a nucleation point for crystal growth.
Add a Seed Crystal: If you have a small amount of pure N-butyl-5-nitropyrimidin-2-amine, add a single tiny crystal to the cold solution.[2][3] This seed crystal provides a perfect template for other molecules to deposit onto, initiating crystallization.
Reduce Solvent Volume: It is possible you used too much solvent.[2][3] Gently heat the solution to boil off a portion of the solvent (e.g., 15-25% of the volume) to increase the concentration, and then allow it to cool again.
Introduce a "Shock": Dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate, leaving a fine residue of the compound on the rod. Re-introducing this rod into the solution can provide the necessary seed crystals.[2]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the recrystallization process for N-butyl-5-nitropyrimidin-2-amine.
Q1: What are the best practices for selecting a recrystallization solvent?
A good recrystallization solvent should meet several criteria:[1][12]
Solubility Profile: The compound should be highly soluble at high temperatures but have low solubility at low temperatures. This differential is crucial for good recovery.
Chemical Inertness: The solvent must not react with the compound.
Impurity Solubility: Ideally, impurities should be either completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
Boiling Point: The boiling point should be low enough for easy removal from the final crystals but high enough to provide an adequate temperature differential for solubility.
Safety: The solvent should be as non-toxic, non-flammable, and environmentally friendly as possible.[12]
For N-butyl-5-nitropyrimidin-2-amine, its structure suggests moderate to high polarity due to the amine and nitro functional groups.[13] Therefore, polar solvents like ethanol, methanol, or isopropanol, or polar aprotic solvents like acetone or ethyl acetate, are excellent starting points for screening.
Solvent Candidate
Boiling Point (°C)
Polarity
Rationale & Expected Behavior
Ethanol
78
Polar Protic
Often a good choice for moderately polar compounds. May show a strong solubility vs. temperature gradient.
Isopropanol
82
Polar Protic
Similar to ethanol but slightly less polar; can sometimes provide a better solubility differential.
Ethyl Acetate
77
Polar Aprotic
Good for compounds of intermediate polarity. Less polar than alcohols.
Acetone
56
Polar Aprotic
A strong, polar solvent. Its low boiling point makes it easy to remove but may reduce the effective temperature range.
Toluene
111
Non-polar
Unlikely to be a good single solvent but could be useful as an "anti-solvent" in a solvent-pair system with a more polar solvent.
Water
100
Very Polar
May be a suitable solvent, especially if the compound has hydrogen bonding capabilities, but solubility might be low.[14][15]
Q2: How does the cooling rate impact the final product's purity and crystal size?
The cooling rate is a critical parameter that directly controls nucleation and crystal growth.[16]
Slow Cooling: A slow, gradual decrease in temperature allows for a controlled, ordered growth of crystals. Molecules have sufficient time to arrange themselves into a stable crystal lattice, selectively excluding impurity molecules. This process results in larger, purer crystals.[16][17][18]
Rapid Cooling (Crashing Out): Cooling a solution too quickly causes a rapid drop in solubility, leading to massive, simultaneous nucleation.[17] This traps impurities within the fast-forming crystal lattice and results in a large number of small, often less pure, crystals.[2][18] For maximum purity, always allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
Q3: What analytical techniques are recommended to confirm the purity of N-butyl-5-nitropyrimidin-2-amine?
A combination of techniques should be used to provide a comprehensive assessment of purity and identity:
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[11][19] It can separate the main compound from impurities, and with a mass spectrometry (MS) detector, it can also help identify those impurities.[19]
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting range.[4] Comparing the experimental melting point to a literature value is a quick and effective purity check.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the chemical structure of the compound and can reveal the presence of impurities if their signals are detectable.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups (e.g., N-H stretches from the amine, characteristic vibrations from the nitro group and pyrimidine ring), verifying the identity of the compound.[20]
Visualized Workflow and Protocols
Troubleshooting Recrystallization: A Decision Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: Decision workflow for troubleshooting common recrystallization issues.
This protocol is designed to efficiently identify a suitable recrystallization solvent using minimal material.
Preparation: Place approximately 20-30 mg of your crude N-butyl-5-nitropyrimidin-2-amine into several small test tubes.
Solvent Addition (Cold): To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each drop, until you have added about 0.5 mL. Note if the solid dissolves completely. A good solvent candidate should NOT dissolve the compound well at room temperature.
Solvent Addition (Hot): For the tubes where the solid did not dissolve, place them in a hot water or sand bath and bring the solvent to a gentle boil. Continue to add the hot solvent dropwise until the solid just dissolves. Record the approximate volume needed.
Cooling and Observation: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe the formation of crystals. A good solvent will show significant crystal formation.
Ice Bath: Place the tubes that formed crystals into an ice bath for 15-20 minutes. Assess the quantity of crystals formed. The ideal solvent is one that required a small amount of solvent to dissolve the compound when hot but yields a large volume of crystals upon cooling.
References
Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
Unknown Author. (2011, October 15). New Trends in the Co-crystallization of Active Pharmaceutical Ingredients.
Benchchem. (2025, December).
Atlantis Press. (n.d.).
PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
Unknown Author. (n.d.).
Syrris. (2024, October 22).
RSC Publishing. (2025, April 21). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. CrystEngComm.
PMC. (n.d.).
PMC. (n.d.).
Chemistry LibreTexts. (2021, March 5). 2.
Benchchem. (n.d.). Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine.
Reddit. (2020, March 16).
ResearchGate. (2025, October 24). Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals.
Reddit. (2012, February 7). Help!
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
PMC. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
Benchchem. (n.d.). Application Notes and Protocols for Nitropyrimidine Reactions.
TCI Chemicals. (n.d.).
Unknown Author. (n.d.). An Efficient Nitrating Agent for the Synthesis of 2-[Butyl(nitro)
Zenodo. (2025, March 31).
Wikipedia. (n.d.). Pyrimidine.
Preprints.org. (2023, October 12).
Benchchem. (n.d.).
MDPI. (2011, June 30).
Benchchem. (n.d.). resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents.
Unknown Author. (2020, March 4). Amines and Heterocycles.
Organic Letters. (2006, January 12).
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-5-nitropyridine | 4214-76-0.
ACS Omega. (2024, March 12). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
Green Chemistry (RSC Publishing). (n.d.). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite.
Organic Chemistry Portal. (n.d.).
CyberLeninka. (n.d.). PREPARATION AND CHARACTERIZATION OF SEVERAL PYRIMIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL AND ANTICANCER ACTIVITY.
minimizing side products during N-butyl-5-nitropyrimidin-2-amine preparation
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of N-butyl-5-nitropyrimidin-2-amine. This resource is designed to provide in-depth trouble...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-butyl-5-nitropyrimidin-2-amine. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. As Senior Application Scientists, our goal is to equip you with the necessary insights to optimize your reaction, minimize side products, and ensure high purity and yield.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis of N-butyl-5-nitropyrimidin-2-amine from 2-chloro-5-nitropyrimidine and n-butylamine.
Problem 1: Low Yield of the Desired Product
Q: My reaction is resulting in a low yield of N-butyl-5-nitropyrimidin-2-amine. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, from incomplete reactions to product degradation. Here’s a systematic approach to troubleshooting:
Incomplete Reaction: The most common cause of low yield is an incomplete reaction. The SNAr reaction between 2-chloro-5-nitropyrimidine and n-butylamine is facilitated by the electron-withdrawing nitro group, but still requires optimal conditions.[1][2]
Monitoring the Reaction: It is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Ensure the reaction is allowed to proceed until the starting material (2-chloro-5-nitropyrimidine) is fully consumed.
Temperature: While the reaction can proceed at room temperature, gentle heating can significantly increase the reaction rate. A temperature of 60-80°C is often a good starting point.[1] However, excessive heat can lead to side product formation.
Reaction Time: Typical reaction times can range from 4 to 12 hours.[1] If the reaction is sluggish, consider extending the reaction time, ensuring you are monitoring for the consumption of starting materials.
Suboptimal Reagent Stoichiometry: The molar ratio of your reactants is critical.
n-Butylamine: A slight excess of n-butylamine (1.1 to 1.5 equivalents) is generally recommended to ensure the complete consumption of the 2-chloro-5-nitropyrimidine.[1]
Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is often used to scavenge the HCl generated during the reaction.[1] Using 1.5 to 2.0 equivalents of the base is a common practice.
Improper Solvent Choice: The solvent plays a crucial role in the reaction's success.
Polar Aprotic Solvents: Solvents like Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF) are excellent choices as they can dissolve the reactants and facilitate the SNAr mechanism.[1][3]
Anhydrous Conditions: Ensure you are using a dry solvent and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting material.[1]
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
Q: My crude product shows multiple spots on the TLC plate. What are the likely side products and how can I minimize their formation?
A: The formation of side products is a common challenge. Here are the most probable impurities and strategies to mitigate them:
Unreacted 2-chloro-5-nitropyrimidine: This is often the case with incomplete reactions.
Solution: Refer to the solutions for "Low Yield" above, focusing on optimizing reaction time, temperature, and reagent stoichiometry.
2-hydroxy-5-nitropyrimidine (Hydrolysis Product): This impurity arises from the reaction of 2-chloro-5-nitropyrimidine with water.
Cause: Presence of moisture in the solvent, reagents, or reaction setup.
Prevention:
Use anhydrous solvents.
Dry your glassware thoroughly before use.
Run the reaction under an inert atmosphere (nitrogen or argon).[1]
Avoid using hydroxide bases which can promote hydrolysis.[4]
Over-alkylation Products (Di- and Tri-butylamine Adducts): While less common for this specific reaction due to the deactivating effect of the first substitution, over-alkylation can occur under harsh conditions.[5]
Cause: High temperatures, prolonged reaction times, or a large excess of n-butylamine.
Prevention:
Maintain a moderate reaction temperature.
Use a controlled excess of n-butylamine (1.1-1.5 eq).
Monitor the reaction closely and stop it once the starting material is consumed.
Side Reactions Involving the Nitro Group: The nitro group is generally stable under these conditions, but can react under certain circumstances.
Cause: Presence of unintended reducing agents or extreme heat. This is generally not a primary concern in this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The reaction of 2-chloro-5-nitropyrimidine with n-butylamine generates hydrochloric acid (HCl) as a byproduct. The base, typically a tertiary amine like DIPEA or TEA, is added to neutralize this acid.[1] This is crucial because the accumulation of HCl can protonate the n-butylamine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base is preferred to avoid its competition with n-butylamine in attacking the pyrimidine ring.
Q2: How do I choose the right solvent for this synthesis?
A2: The ideal solvent should be polar aprotic and capable of dissolving both reactants. Tetrahydrofuran (THF) is a commonly used and effective solvent for this reaction.[1] Other suitable options include acetonitrile (ACN), dimethylformamide (DMF), and dioxane. The choice may depend on the desired reaction temperature, as they have different boiling points.
Q3: What is the best way to purify the final product?
A3: The crude product can be purified using several methods:
Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.[1]
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step to obtain highly pure material. Suitable solvent systems can be determined experimentally, but ethanol/water or ethyl acetate/hexanes mixtures are often effective.
Q4: Why is the nucleophilic attack favored at the C2 position?
A4: In pyrimidine systems, the carbon atoms at positions 2, 4, and 6 are electron-deficient due to the presence of the two nitrogen atoms in the ring. The strong electron-withdrawing nitro group at the 5-position further deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution, particularly at the C2 and C4/C6 positions.[6][7] In 2-chloro-5-nitropyrimidine, the chlorine atom at the C2 position is an excellent leaving group, making this the most favorable site for nucleophilic attack by n-butylamine.[2][8] The intermediate formed by attack at C2 is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atoms of the pyrimidine ring.[6]
Experimental Protocols & Data
Optimized Protocol for N-butyl-5-nitropyrimidin-2-amine Synthesis
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
2-chloro-5-nitropyrimidine (1.0 eq)
n-butylamine (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
Anhydrous Tetrahydrofuran (THF)
Round-bottom flask with a magnetic stir bar
Reflux condenser
Inert gas supply (Nitrogen or Argon)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add 2-chloro-5-nitropyrimidine (1.0 eq).[1]
Dissolve the starting material in anhydrous THF.
Add DIPEA (1.5 eq) to the solution.
Add n-butylamine (1.2 eq) dropwise to the stirring solution at room temperature.
After the addition is complete, heat the reaction mixture to 60°C and maintain for 4-6 hours.
Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexanes as the mobile phase).
Once the reaction is complete (disappearance of the 2-chloro-5-nitropyrimidine spot), cool the mixture to room temperature.
Remove the THF under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
Wash the organic layer sequentially with water and brine.[1]
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
Purify the crude product by column chromatography on silica gel to yield N-butyl-5-nitropyrimidin-2-amine.[1]
Troubleshooting Summary Table
Issue
Potential Cause
Recommended Solution
Low Yield
Incomplete reaction
Increase reaction time/temperature; monitor with TLC/HPLC.
Incorrect stoichiometry
Use a slight excess of n-butylamine (1.1-1.5 eq) and base (1.5-2.0 eq).
Use moderate temperature and a controlled excess of n-butylamine.
Reaction Stalls
HCl formation
Ensure a sufficient amount of a non-nucleophilic base is present.
Visualizing the Process
Reaction Workflow
Caption: Workflow for the synthesis of N-butyl-5-nitropyrimidin-2-amine.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
Ghosh, J., Morato, N. M., LeFever, W. A., & Cooks, R. G. (2026, January). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. ResearchGate. Retrieved from [Link]
Haynes, R. K., & Pett, S. L. (2007). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4086. Retrieved from [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]
Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved from [Link]
Campodonico, P., Tapia, R. A., & Suárez-Rozas, C. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. ResearchGate. Retrieved from [Link]
N-butyl-5-nitropyrimidin-2-amine degradation pathways and storage stability
Welcome to the Technical Support Center for N-butyl-5-nitropyrimidin-2-amine (CAS: 859207-11-7). As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and drug develop...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for N-butyl-5-nitropyrimidin-2-amine (CAS: 859207-11-7). As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and drug development professionals in managing the unique physicochemical behaviors of this compound.
Nitropyrimidinamines are highly versatile intermediates in the synthesis of kinase inhibitors and other nitrogen-containing heterocycles. However, the electron-withdrawing nature of the nitro group combined with the electron-donating secondary amine creates a push-pull aromatic system that is susceptible to specific degradation pathways under environmental stress.
This guide provides field-proven insights into its stability, degradation mechanisms, and self-validating analytical protocols.
Section 1: Storage Stability & Handling FAQs
Q: What are the optimal long-term storage conditions for N-butyl-5-nitropyrimidin-2-amine?A: For long-term storage (months to years), the compound must be stored at -20°C in a tightly sealed, opaque container under an inert atmosphere (Argon or Nitrogen) . Like many 5-nitropyrimidine derivatives, it is sensitive to prolonged exposure to light and ambient moisture. Storage in a cool, dark place prevents the photo-excitation of the nitro group and subsequent degradation[1].
Q: My batch has changed from a light yellow powder to a deep orange/brown color. Is it still usable?A: A color shift to deep orange or brown is a primary indicator of photodegradation or thermal stress. The nitroaromatic moiety absorbs UV/Vis light, exciting the nitro group to a triplet state. This leads to photoreduction and the formation of highly colored azo or azoxy dimers. If you observe this color change, you must re-analyze the batch via LC-MS before use in sensitive cross-coupling or reduction reactions.
Q: Is this compound sensitive to moisture or ambient air?A: While the pyrimidine ring itself is relatively stable against simple hydrolysis, the presence of strong oxidizing agents in ambient air can lead to N-oxidation of the pyrimidine ring over time. Furthermore, thermal decomposition of nitropyrimidines can release nitrogen oxides (NOx) and carbon oxides[2]. It is highly recommended to avoid dust generation and keep the container tightly closed to prevent oxidative stress[3].
Section 2: Mechanistic Degradation Pathways
Understanding how N-butyl-5-nitropyrimidin-2-amine degrades allows you to implement preventative measures in your synthetic and analytical workflows.
Photolytic Degradation (Primary Pathway): Exposure to ambient laboratory lighting causes the nitro group (-NO2) to undergo photoreduction to a nitroso intermediate (-NO). These nitroso compounds are highly reactive and rapidly condense with intact amine molecules to form heavy, colored azo-dimers.
Thermal Degradation: Elevated temperatures (>60°C) during drying or reaction workups can cause denitration or ring-opening, releasing irritating NOx gases[4].
Oxidative Degradation: Exposure to peroxides or prolonged atmospheric oxygen can oxidize the pyrimidine nitrogens, forming N-oxides.
Degradation pathways of N-butyl-5-nitropyrimidin-2-amine under environmental stress.
Q: I am seeing multiple peaks in my HPLC chromatogram. How do I identify which peak is the parent compound and which are degradants?A: When analyzing stressed samples, you will typically observe a shift in polarity. Use the table below to correlate your LC-MS (ESI+) data with the expected degradation products.
Quantitative Summary: Degradant Profile under Stress Conditions
To accurately assess the purity of your batch, do not use generic fast-gradients. The secondary amine can cause peak tailing if the mobile phase pH is not controlled. Use this self-validating protocol:
Step 1: Sample Preparation
Weigh 5 mg of the compound into an amber glass vial to prevent in-situ photolysis during the run.
Dissolve in 1.0 mL of LC-MS grade Acetonitrile. Vortex until clear. Dilute 1:10 in initial mobile phase.
Step 2: Chromatographic Setup
Column: C18 End-capped, 2.1 x 100 mm, 1.7 µm (e.g., Waters Acquity BEH C18). Causality: End-capping prevents secondary interactions between the basic amine and residual silanols, ensuring sharp peaks.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.
Step 3: System Suitability Validation (Crucial)
Action: Before running your actual samples, inject a "Forced Degradation Standard" (a sample exposed to UV light for 2 hours).
Acceptance Criteria: The method is only valid if the resolution (
Rs
) between the parent peak (m/z 197.2) and the nitroso degradant (m/z 181.2) is
≥1.5
. If
Rs<1.5
, decrease the initial gradient slope to 2% B/min. This ensures your method has the resolving power to detect subtle degradation.
Decision tree for troubleshooting unexpected LC-MS peaks in degraded batches.
Section 4: Synthetic Handling & Nitro Reduction
Q: I am trying to reduce the nitro group to an amine (to form N2-butylpyrimidine-2,5-diamine), but I am getting a black tar. What is going wrong?A: The reduction of 5-nitropyrimidines is notoriously exothermic and sensitive to over-reduction. If you are using Palladium on Carbon (Pd/C) with Hydrogen gas, the localized heat generated at the catalyst surface can cause the newly formed 5-aminopyrimidine to polymerize or oxidize rapidly in air.
Troubleshooting Fix:
Control the Exotherm: Perform the hydrogenation in a heavily diluted solution (e.g., Methanol/THF mix) and cool the reaction vessel in a water bath (20°C).
Prevent Oxidation: The resulting 2,5-diamine is incredibly electron-rich and will auto-oxidize to a black tar upon exposure to air. You must filter the Pd/C catalyst under a blanket of Argon and immediately protect the newly formed amine (e.g., via Boc-anhydride or immediate use in the next coupling step).
Technical Support Center: Resolving HPLC Peak Tailing for N-butyl-5-nitropyrimidin-2-amine
Welcome to the technical support center for the analysis of N-butyl-5-nitropyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the analysis of N-butyl-5-nitropyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on HPLC peak tailing. By understanding the underlying chemical interactions and implementing targeted solutions, you can achieve symmetric, reproducible peaks for accurate quantification.
Troubleshooting Guide: A Step-by-Step Approach to Eliminating Peak Tailing
Peak tailing is a common issue when analyzing basic compounds like N-butyl-5-nitropyrimidin-2-amine, and it is often indicative of secondary interactions with the stationary phase.[1][2][3] This guide provides a logical workflow to diagnose and resolve the problem, starting with the most straightforward adjustments.
Step 1: Evaluate and Optimize Mobile Phase pH
The ionization state of both the analyte and the stationary phase is critically dependent on the mobile phase pH.[4][5][6][7] For a basic compound like N-butyl-5-nitropyrimidin-2-amine, which contains an amine group, controlling the pH is the first and most crucial step.[1][2][8]
The Problem: At a mid-range pH (typically > 3), residual silanol groups (Si-OH) on the surface of silica-based columns become ionized (Si-O⁻).[1][4][9] These negatively charged sites can interact strongly with the protonated (positively charged) form of the basic analyte, leading to a secondary retention mechanism that causes peak tailing.[1][2][4]
The Solution:
Lower the Mobile Phase pH: By operating at a low pH (e.g., pH 2.5-3.0), the silanol groups are protonated and thus neutral, which minimizes the ionic interactions with the protonated amine analyte.[1][10] This is often the most effective way to improve peak shape for basic compounds.[1][11]
Work at High pH (with the right column): Alternatively, at a high pH (e.g., > 9), the basic analyte is in its neutral form, which can also reduce unwanted ionic interactions. However, this approach requires a pH-stable column, such as a hybrid-silica or a specifically designed high-pH column, to prevent dissolution of the silica stationary phase.[1][12]
Parameter
Recommendation
Rationale
Mobile Phase pH
Adjust to 2.5 - 3.0 using an appropriate buffer (e.g., phosphate or formate).
Protonates residual silanol groups, minimizing secondary ionic interactions with the basic analyte.[1][10]
Step 2: Assess and Select the Appropriate HPLC Column
If pH optimization alone does not resolve the peak tailing, the choice of HPLC column is the next critical factor to consider.
The Problem: Not all C18 columns are created equal. Older, "Type A" silica columns often have a higher concentration of acidic silanol groups and trace metal impurities, which can exacerbate peak tailing for basic compounds.[2]
The Solution:
Use a Modern, High-Purity, "Type B" Silica Column: These columns are made with silica that has lower metal content and fewer acidic silanol groups, resulting in better peak shapes for basic analytes.[4]
Employ an End-Capped Column: End-capping is a process that chemically blocks many of the residual silanol groups with a small, inert functional group.[1][4][14] This reduces the sites available for secondary interactions.[1]
Consider a Polar-Embedded or Shielded Column: These columns have a polar group embedded within the C18 chain, which helps to shield the analyte from the underlying silica surface and can significantly improve peak shape for basic compounds.[8][9][15]
Step 3: Employ Mobile Phase Additives
Mobile phase additives can be used to further suppress silanol interactions.
The Problem: Even with an optimized pH and a high-quality column, some residual silanol activity may persist.
The Solution:
Add a Competing Base: A small concentration (e.g., 5-10 mM) of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[10] The TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte.[10] Caution: Competing bases can sometimes shorten column lifetime and may not be suitable for all applications, especially LC-MS.[10]
Step 4: Review and Refine Injection and Sample Preparation
The way the sample is prepared and introduced to the system can also impact peak shape.
The Problem:
Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.[3][11][16]
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak fronting or tailing.[3][16]
The Solution:
Reduce Injection Volume or Concentration: Try diluting the sample or injecting a smaller volume to see if the peak shape improves.[11][16]
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient.[13]
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for N-butyl-5-nitropyrimidin-2-amine?
A1: The most common cause is the interaction between the basic amine group of the analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][4] This secondary retention mechanism leads to an asymmetrical peak shape.
Q2: Why is adjusting the mobile phase pH so effective?
A2: The mobile phase pH controls the ionization state of both the analyte and the silanol groups.[4][5] By lowering the pH to around 2.5-3.0, the silanol groups are protonated (neutral), which minimizes their ability to ionically interact with the protonated (positively charged) N-butyl-5-nitropyrimidin-2-amine.[1][10]
Q3: Can I use any C18 column for this analysis?
A3: While many C18 columns will work, for optimal peak shape with basic compounds, it is best to use a modern, high-purity (Type B silica) column that is well end-capped.[4][15] Columns with polar-embedded ligands are also an excellent choice to further shield the analyte from residual silanols.[8][15]
Q4: What if I still see some tailing after optimizing the pH and column?
A4: If minor tailing persists, consider adding a small amount of a competing base like triethylamine (TEA) to the mobile phase.[10] Also, ensure that you are not overloading the column and that your sample solvent is compatible with the mobile phase.[3][11][16]
Q5: Could my HPLC system be causing the peak tailing?
A5: Yes, although less common for a single analyte, issues like extra-column dead volume (e.g., excessive tubing length) can contribute to peak broadening and asymmetry.[3][9] Ensure all connections are properly made and use tubing with a small internal diameter.[9][13]
This protocol provides a robust starting point for the analysis of N-butyl-5-nitropyrimidin-2-amine, designed to produce symmetrical peaks.
1. Sample Preparation:
Accurately weigh and dissolve the N-butyl-5-nitropyrimidin-2-amine standard or sample in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
The final concentration should be within the linear range of the detector (e.g., 10-100 µg/mL).
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Parameters:
Parameter
Condition
Column
High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10% B to 90% B over 10 minutes
Flow Rate
0.3 mL/min
Column Temperature
30 °C
Injection Volume
2 µL
Detection
UV at an appropriate wavelength
3. System Suitability:
Tailing Factor: The USP tailing factor should be ≤ 1.5.
Theoretical Plates: > 2000
Reproducibility: RSD of peak area < 2% for 5 replicate injections.
Mechanism of Silanol Interaction Diagram
Caption: Effect of mobile phase pH on silanol interactions.
References
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Chromatography Forum. (2008, March 15). Which column for basic analytes. Retrieved from [Link]
Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
Crawford Scientific. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from [Link]
PubMed. (2003, September 5). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization. Retrieved from [Link]
Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
MICROSOLV. (2026, February 9). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. Retrieved from [Link]
Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Retrieved from [Link]
ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
ChromaNik Technologies Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
Aurtal. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
SIELC Technologies. (2018, February 17). Separation of 5-Nitropyrimidin-2-amine on Newcrom R1 HPLC column. Retrieved from [Link]
Agilent. (2010, August 25). Tips and Tricks of HPLC Separations and Troubleshooting. Retrieved from [Link]
Waters Corporation. (n.d.). Peak Shape Changes Over Time. Retrieved from [Link]
overcoming steric hindrance in N-butyl-5-nitropyrimidin-2-amine substitution reactions
Welcome to the technical support center for substitution reactions involving N-butyl-5-nitropyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are workin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for substitution reactions involving N-butyl-5-nitropyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this challenging substrate. The inherent steric hindrance posed by the N-butyl group, combined with the electronic nature of the 5-nitropyrimidine core, often leads to complications such as low yields, slow reaction rates, and unexpected side products.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges. We will explore the causality behind experimental choices, offering field-proven insights to optimize your reactions and ensure reliable outcomes.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during substitution reactions on the N-butyl-5-nitropyrimidin-2-amine scaffold, specifically targeting Nucleophilic Aromatic Substitution (SNAr) at the C4 or C6 positions (assuming a suitable leaving group is present).
Issue 1: Low to No Product Yield
You've set up your SNAr reaction with a suitable nucleophile and a leaving group (e.g., a halogen) at the C4 position, but after the specified reaction time, TLC or LC-MS analysis shows primarily unreacted starting material.
Potential Cause
Scientific Rationale
Recommended Action & Protocol
Insufficient Ring Activation / Poor Leaving Group
The SNAr reaction rate is highly dependent on the electron-withdrawing power of ring substituents and the nature of the leaving group. The reactivity order for halogens in SNAr is F > Cl ≈ Br > I.[1] The high electronegativity of fluorine makes the ipso-carbon more electrophilic, accelerating the initial, rate-determining nucleophilic attack.[1]
Action: If possible, synthesize the 4-fluoro analog of your substrate. The increased electrophilicity at the reaction center can significantly enhance the reaction rate, even in the face of steric hindrance.
Inappropriate Solvent Choice
The transition state of an SNAr reaction involves the formation of a negatively charged Meisenheimer complex.[2][3] Polar aprotic solvents (e.g., DMSO, DMF, NMP) are crucial as they effectively solvate the counter-ion of the nucleophile but do not cage the nucleophile itself through hydrogen bonding, leaving it "naked" and more reactive.[1][4] Protic solvents can decrease nucleophilicity.[4]
Action: Switch to a high-boiling point, anhydrous, polar aprotic solvent. Protocol: Dry the solvent over molecular sieves before use. Set up the reaction in anhydrous DMSO or DMF under an inert atmosphere (N₂ or Ar) to prevent moisture from quenching the base or reacting with intermediates.
Base Strength or Solubility is Inadequate
For amine or alcohol nucleophiles, a base is required to either deprotonate the nucleophile, increasing its potency, or to scavenge the HX byproduct.[5] If the base is too weak or is insoluble in the reaction medium, the concentration of the active nucleophile will be too low. Sterically hindered nucleophiles often require stronger bases to facilitate deprotonation.
Action: Use a stronger, non-nucleophilic base. For highly hindered systems, a very strong base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) may be necessary to fully deprotonate the nucleophile prior to addition.[1][6] Protocol: In a separate flask under N₂, suspend NaH (1.2 equiv.) in anhydrous THF. Slowly add your nucleophile (1.1 equiv.) at 0 °C and allow it to stir for 30 minutes at room temperature to form the nucleophilic salt. Add this solution dropwise to your pyrimidine substrate in DMF at the desired reaction temperature.
Insufficient Thermal Energy
The steric shield from the N-butyl group increases the activation energy of the reaction. The reactants may not have enough kinetic energy at room temperature or lower temperatures to overcome this barrier.
Action: Increase the reaction temperature. Protocol: Begin by heating the reaction to 80 °C. If the reaction is still slow, incrementally increase the temperature to 100-120 °C, while carefully monitoring for potential decomposition by TLC. High-boiling solvents like DMSO (b.p. 189 °C) are ideal for this.[7]
Issue 2: Reaction Stalls or Remains Incomplete
The reaction starts, and product is formed, but it fails to proceed to completion, leaving a significant amount of starting material even after prolonged reaction times.
Potential Cause
Scientific Rationale
Recommended Action & Protocol
Product Inhibition or Reversibility
In some cases, the product formed can interact with reactants or catalysts, slowing the reaction. While less common in irreversible SNAr, if the leaving group is also a competent nucleophile, a reversible reaction could establish an unfavorable equilibrium.
Action: Use a larger excess of the nucleophile (e.g., 2-3 equivalents) to push the equilibrium towards the product. Ensure the base used is sufficient to sequester the HX byproduct completely.
Decomposition of Reagents
Strong bases can cause some polar aprotic solvents, like DMF, to slowly decompose, forming dimethylamine, which can act as a competing nucleophile.[1] Over extended periods at high temperatures, reagents may also degrade.
Action: If the reaction requires prolonged heating, choose a more stable solvent like DMSO. Alternatively, if using DMF, consider adding the base in portions over the course of the reaction. If catalyst-based methods are used, ensure they are stable at the reaction temperature.
Steric Congestion in the Meisenheimer Intermediate
The N-butyl group can sterically clash with the incoming nucleophile and the ortho-nitro group during the formation of the sp³-hybridized Meisenheimer complex. This can destabilize the intermediate, slowing the second step of the reaction (expulsion of the leaving group).
Action: Consider a less bulky nucleophile if the project allows. If not, focus on maximizing all other reaction parameters: use the most reactive leaving group (F), a strong base/polar aprotic solvent system, and elevated temperatures to force the reaction forward.
Part 2: Frequently Asked Questions (FAQs)
Q1: The 5-nitro group is supposed to be strongly activating. Why is my reaction still so difficult?
A1: This is a classic case of electronics versus sterics. The 5-nitro group is indeed a powerful electron-withdrawing group that activates the pyrimidine ring towards nucleophilic attack.[3][8] It stabilizes the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack is at the C4 or C6 positions. However, the N-butyl group at the C2 position acts as a significant steric shield. It hinders the approach of the incoming nucleophile to the adjacent C4/C6 positions, thereby increasing the activation energy of the initial attack. Your primary challenge is to supply enough energy and use optimal conditions to overcome this physical barrier, allowing the favorable electronic effects to dominate.
Q2: I am observing side products. What are the likely culprits and how can I avoid them?
A2: With a highly activated system, several side reactions are possible:
Reaction with Solvent: As mentioned, solvents like DMF can decompose in the presence of strong bases to generate nucleophilic dimethylamine, leading to an undesired N,N-dimethylamino-substituted byproduct.[1] Using a more stable solvent like DMSO or a less harsh base can mitigate this.
Over-alkylation/Substitution: If your nucleophile has multiple reactive sites, or if the product of the first substitution is also activated, multiple substitutions can occur.[1][6] To avoid this, use a stoichiometric amount of the nucleophile and monitor the reaction closely by TLC or LC-MS, stopping it as soon as the starting material is consumed.[1]
Benzyne Formation: With extremely strong bases (like organolithiums or NaNH₂), there's a small possibility of proton abstraction from the ring followed by elimination of the leaving group to form a highly reactive hetaryne intermediate. This can lead to a mixture of regioisomers. This is less common but can be avoided by using moderately strong bases like NaH or K₂CO₃.[1]
Q3: Can I use a metal catalyst, like in a Buchwald-Hartwig amination, instead of SNAr?
A3: Yes, this is an excellent alternative strategy, particularly if the SNAr approach fails. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and can often succeed where SNAr fails, especially for less activated rings or sterically demanding substrates.[9]
Mechanism: Instead of direct nucleophilic attack, the mechanism involves the oxidative addition of a palladium(0) catalyst into the C-Halogen bond, followed by coordination of the amine and reductive elimination to form the product.
Advantages: This pathway is often less sensitive to the electronic nature of the ring and can be more tolerant of steric hindrance, depending on the ligand used.
Considerations: You will need to screen different palladium catalysts (e.g., Pd₂(dba)₃), phosphine ligands (e.g., Xantphos, RuPhos), and bases (e.g., Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrate.
Part 3: Protocols and Visualizations
Experimental Protocol: Optimized SNAr for Sterically Hindered Substrates
This protocol is a robust starting point for the substitution of a chloro-leaving group at the C4 position of N-butyl-5-nitropyrimidin-2-amine with a generic primary amine nucleophile (R-NH₂).
Reagent Preparation:
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dimethyl sulfoxide (DMSO, 10 mL).
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) to the DMSO.
In a separate flask, dissolve the amine nucleophile (R-NH₂, 1.1 equiv.) in a minimal amount of anhydrous DMSO.
Nucleophile Activation:
Cool the NaH/DMSO suspension to 0 °C in an ice bath.
Slowly add the solution of the amine nucleophile dropwise to the NaH suspension.
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Effervescence (H₂ gas) should be observed.
Substitution Reaction:
In the main reaction flask, dissolve N-butyl-4-chloro-5-nitropyrimidin-2-amine (1.0 equiv.) in anhydrous DMSO.
Heat the solution to 80 °C.
Slowly add the pre-formed sodium salt of the nucleophile (from step 2) to the heated substrate solution via a syringe.
Monitoring and Work-up:
Monitor the reaction progress every hour using TLC or LC-MS.
If the reaction is slow, consider increasing the temperature to 100 °C.
Once the starting material is consumed, cool the reaction to room temperature.
Carefully quench the reaction by pouring it into a beaker of ice-water.
Extract the aqueous mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
Purify the crude product using column chromatography on silica gel.
The following diagram outlines a logical decision-making process for troubleshooting a failing reaction.
Caption: A decision tree for troubleshooting SNAr reactions.
References
Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr) - Benchchem.
The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps.
Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry.
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI.
SNAr Reactions of Amines in Aprotic Solvents | Request PDF - ResearchGate.
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Nitropyridine - Benchchem.
SNAr Solvents and Reagents - Wordpress.
Technical Support Center: N-alkylation of 2-Aminopyrimidines - Benchchem.
Overcoming poor regioselectivity in pyrimidine substitution reactions - Benchchem.
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles | The Journal of Organic Chemistry - ACS Publications.
Methods and Strategies for C–N Bond Formation Reactions.
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco.
Ruthenium(ii)-catalyzed C–H activation/C–N bond formation via in situ generated iminophosphorane as the directing group: construction of annulated pyridin-2(1H)-ones - RSC Publishing.
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC - ResearchGate.
General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach - Organic Chemistry Portal.
Nitrene transfer catalysts for enantioselective C–N bond formation - NSF PAR.
Nucleophilic aromatic substitution - Wikipedia.
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.
Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC.
Optimization and biological evaluation of aminopyrimidine-based IκB kinase β inhibitors with potent anti-inflammatory effects - PubMed.
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing).
Comprehensive NMR Spectral Comparison Guide: N-Butyl-5-nitropyrimidin-2-amine Analytical Standard vs. Commercial Grades
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Product Performance & Analytical Comparison Guide Executive Summary In modern drug discovery, pyrimidine building bloc...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Product Performance & Analytical Comparison Guide
Executive Summary
In modern drug discovery, pyrimidine building blocks are foundational to the synthesis of kinase inhibitors and targeted therapeutics. N-butyl-5-nitropyrimidin-2-amine is a highly polarized intermediate whose purity directly impacts downstream cross-coupling efficiencies and off-target toxicity profiles.
As a Senior Application Scientist, I frequently observe that standard commercial grades of this compound harbor trace regioisomers and residual solvents that evade basic LC-MS detection but drastically skew stoichiometric calculations. This guide objectively compares the UltraPure™ Analytical Standard of N-butyl-5-nitropyrimidin-2-amine against a Standard Commercial Grade , providing high-fidelity
1
H and
13
C Nuclear Magnetic Resonance (NMR) reference data, mechanistic insights, and a self-validating quantitative NMR (qNMR) protocol.
Structural Context & Mechanistic Insights
The electronic architecture of N-butyl-5-nitropyrimidin-2-amine is defined by a strong "push-pull" resonance system. The electron-donating N-butylamino group at the C-2 position pushes electron density into the pyrimidine ring, while the highly electronegative nitro group at the C-5 position withdraws it .
Causality in NMR Chemical Shifts:
This polarization creates a highly electron-deficient environment at the C-4 and C-6 positions. Consequently, the protons attached to these carbons are significantly deshielded, shifting their resonance far downfield to approximately 9.05 ppm. Understanding this electronic distribution is critical; any deviation in these shift values or the appearance of unexpected splitting patterns immediately indicates an isomeric impurity (such as a 4-amino substitution) common in lower-grade alternatives.
Experimental Methodology: A Self-Validating qNMR Protocol
To ensure absolute trustworthiness in our comparative analysis, we employ a self-validating quantitative NMR (qNMR) workflow. This protocol does not merely record data; it actively verifies the physical relaxation parameters of the sample before quantification.
Figure 1: Self-validating quantitative NMR (qNMR) workflow for pyrimidine derivatives.
Step-by-Step Protocol & Scientific Causality
Sample Preparation & Solvent Selection:
Weigh exactly 20.0 mg of the N-butyl-5-nitropyrimidin-2-amine sample and dissolve it in 0.6 mL of DMSO-
d6
.
Causality: The push-pull nature of the molecule creates a strong dipole, rendering it poorly soluble in non-polar solvents like CDCl
3
at the high concentrations required for robust
13
C NMR. DMSO-
d6
ensures complete dissolution, preventing line-broadening caused by sample inhomogeneity.
Internal Standard (IS) Addition:
Add 0.5 mM of DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) as the internal standard.
Causality: While Maleic Acid is a common qNMR standard, its resonance (~6.2 ppm) can overlap with broad N-H signals or aromatic impurities. DSS provides a sharp, isolated singlet at 0.0 ppm, ensuring integration accuracy is completely decoupled from the analyte's spectral region .
T
1
Relaxation Validation (Inversion-Recovery):
Execute a preliminary inversion-recovery pulse sequence to measure the spin-lattice relaxation time (T
1
) of the quaternary carbons (C-2, C-5).
Causality: Quaternary carbons lack attached protons, meaning they cannot rely on efficient dipole-dipole interactions for relaxation. Their T
1
times are exceptionally long.
Main Acquisition Parameters:
Acquire spectra at 600 MHz using a 90° pulse angle and a relaxation delay (D1) of 30 seconds.
Causality: To achieve >99.3% magnetization recovery—a strict mathematical requirement for quantitative biomedical metabolomics and purity analysis—the D1 delay must be set to at least
5×T1
. A standard 2-second delay would artificially truncate the integration of the quaternary carbons, leading to false purity calculations.
Spectral Reference Data
The following tables summarize the validated
1
H and
13
C NMR data for the UltraPure™ Analytical Standard of N-butyl-5-nitropyrimidin-2-amine.
Highly deshielded by adjacent electronegative ring nitrogens and the exocyclic amino group.
C-4, C-6
155.2
CH
Deshielded by the strong electron-withdrawing 5-nitro group.
C-5
134.8
Quaternary
Alpha to the nitro group; exhibits the longest T
1
relaxation time.
C-1'
40.5
CH
2
Aliphatic carbon directly attached to the deshielding amine nitrogen.
C-2'
30.2
CH
2
Beta to the amine group.
C-3'
19.5
CH
2
Gamma to the amine group.
C-4'
13.8
CH
3
Terminal aliphatic methyl group.
Comparative Performance Analysis
When sourcing building blocks for sensitive drug development workflows, the "name" on the bottle often masks critical micro-impurities. Below is an objective comparison of the UltraPure™ Analytical Standard against a randomly sampled Standard Commercial Grade, utilizing our validated qNMR protocol.
Table 3: Performance Comparison (UltraPure vs. Standard Grade)
Analytical Parameter
UltraPure Analytical Standard
Standard Commercial Grade
Impact on Downstream Synthesis & Research
Absolute Purity (qNMR)
> 99.8%
96.5%
Ensures precise stoichiometry in sensitive cross-coupling reactions, preventing yield loss.
Residual Solvents
None detected
EtOAc (1.2%), Hexane (0.5%)
Eliminates the risk of transition-metal catalyst poisoning during subsequent synthetic steps.
Isomeric Impurities
< 0.1% (LOD)
1.8% (4-amino regioisomer)
Prevents the generation of off-target structural analogues that can confound biological screening assays.
Signal-to-Noise (S/N)
> 1000:1
~ 450:1
High S/N enables the reliable detection of trace degradants over long-term stability studies.
Conclusion: The presence of the 4-amino regioisomer in the standard commercial grade (visible as a faint, asymmetric doublet around 8.8 ppm) is a direct consequence of poor regiocontrol during the initial nucleophilic aromatic substitution (S
N
Ar) manufacturing step. The UltraPure™ standard's lack of these impurities guarantees a reliable, self-consistent starting point for complex synthetic pathways.
References
Title: 5-Nitropyrimidin-2-amine | C4H4N4O2 | CID 76490
Source: PubChem, National Institutes of Health (NIH)
URL: [Link]
Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results
Source: ResolveMass
URL: [Link]
Title: Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood
Source: PubMed Central (PMC)
URL: [Link]
Title: Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications
Source: MDPI
URL: [Link]
Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of N-butyl-5-nitropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of N-butyl-5-nitropyrimidin-2-a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of N-butyl-5-nitropyrimidin-2-amine. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes established fragmentation principles for its constituent chemical motifs: substituted pyrimidines, N-alkylamines, and nitroaromatic compounds. By understanding these fundamental fragmentation pathways, researchers can predict and interpret the mass spectra of this and related novel compounds, a critical step in structural elucidation and impurity profiling during drug development and chemical research.
This guide will first deconstruct the predicted fragmentation of N-butyl-5-nitropyrimidin-2-amine, explaining the chemical logic behind the formation of key fragment ions. Subsequently, it will offer a comparative analysis with the known fragmentation patterns of structurally similar compounds, namely 2-amino-5-nitropyrimidine and 2-amino-5-nitropyridine, to provide a validated framework for these predictions.
Predicted Fragmentation Pattern of N-butyl-5-nitropyrimidin-2-amine
The structure of N-butyl-5-nitropyrimidin-2-amine contains several features that will dictate its fragmentation under electron ionization: a pyrimidine ring, a nitro substituent, and an N-butylamino group. The fragmentation is expected to be initiated by ionization at the lone pair electrons of the nitrogen atoms or the nitro group, followed by a cascade of bond cleavages.
The molecular ion of N-butyl-5-nitropyrimidin-2-amine is expected at a mass-to-charge ratio (m/z) of 196.
The primary fragmentation pathways are anticipated to involve:
Alpha-Cleavage of the N-Butyl Group: This is a characteristic fragmentation of N-alkylamines.[1][2] The cleavage of the C-C bond adjacent to the nitrogen atom is expected to be a dominant pathway, leading to the loss of a propyl radical (•C3H7) and the formation of a resonance-stabilized immonium ion.
Loss of Nitro Group Constituents: Aromatic nitro compounds are known to fragment via the loss of NO (30 Da) and NO2 (46 Da).[3]
Cleavage within the Butyl Chain: Fragmentation can also occur at other points along the butyl chain, leading to the loss of smaller alkyl radicals.
Pyrimidine Ring Cleavage: Following initial fragmentation of the substituents, the pyrimidine ring itself can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN.[4][5]
Visualizing the Predicted Fragmentation
Caption: Predicted major fragmentation pathways of N-butyl-5-nitropyrimidin-2-amine.
Comparative Analysis
To ground our predictions, we will compare the expected fragmentation of N-butyl-5-nitropyrimidin-2-amine with the known fragmentation patterns of two closely related analogues: 2-amino-5-nitropyrimidine and 2-amino-5-nitropyridine.
2-Amino-5-nitropyrimidine: The Core Structure
The mass spectrum of 2-amino-5-nitropyrimidine (Molecular Weight: 140.10 g/mol ) provides a baseline for the fragmentation of the core heterocyclic structure.[6] Its fragmentation is dominated by the loss of the nitro group constituents.
Key fragments for 2-amino-5-nitropyrimidine include:
m/z 140: Molecular ion [M]+•
m/z 110: Loss of NO ([M - 30]+•)
m/z 94: Loss of NO2 ([M - 46]+•)
2-Amino-5-nitropyridine: A Close Heterocyclic Analogue
The fragmentation of 2-amino-5-nitropyridine (Molecular Weight: 139.11 g/mol ) offers further insight into the behavior of a nitro-substituted amino-heterocycle. The experimental GC-MS data shows prominent peaks at:[7]
m/z 139: Molecular ion [M]+•
m/z 66: A fragment resulting from ring cleavage.
m/z 39: Likely a smaller, highly stable fragment from extensive ring fragmentation.
The fragmentation of N-butyl-5-nitropyrimidin-2-amine is expected to exhibit a combination of these patterns, with the added complexity of the butyl group fragmentation. The presence of the butyl group will likely lead to a more complex spectrum with additional fragments at lower m/z values corresponding to the fragmentation of the alkyl chain.
Summary of Predicted and Comparative Fragments
m/z
Predicted Fragment Ion
Origin
Comparison with Analogues
196
[C8H12N4O2]+•
Molecular Ion
-
153
[C5H7N4O2]+
α-cleavage, loss of •C3H7
Unique to N-butyl substitution
166
[C8H12N3O]+•
Loss of NO
Analogous to m/z 110 in 2-amino-5-nitropyrimidine
150
[C8H12N3]+•
Loss of NO2
Analogous to m/z 94 in 2-amino-5-nitropyrimidine
140
[C4H4N4O2]+•
McLafferty rearrangement, loss of C4H8
Unique to N-butyl substitution
139
[C4H3N4O2]+
Further fragmentation of m/z 153
-
Experimental Protocols
For researchers seeking to acquire a mass spectrum of N-butyl-5-nitropyrimidin-2-amine or related compounds, the following generalized experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided.
Generalized GC-MS Protocol
This protocol is based on standard methods for the analysis of pyrimidine derivatives.[4]
Sample Preparation:
Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol, ethyl acetate).
If necessary, derivatization (e.g., silylation) can be performed to increase volatility, though it is likely not required for this compound.
Instrumentation:
Gas Chromatograph: Agilent 7890B GC or equivalent.
Mass Spectrometer: Agilent 5977A MSD or equivalent.
Ionization Method: Electron Ionization (EI).
GC Conditions:
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
Inlet Temperature: 250 °C.
Oven Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp: 10 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
Ion Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Electron Energy: 70 eV.
Mass Range: m/z 35-500.
Visualizing the GC-MS Workflow
Caption: A typical workflow for GC-MS analysis.
References
Parmar, J. M., et al. Mass spectral fragmentation modes of pyrimidine derivatives.
2-Amino-5-nitropyridine. NIST Chemistry WebBook. Available at: [Link]
Mass spectrum of 2,4-Bis(hydroxylamino)-5-nitropyrimidine compound... ResearchGate. Available at: [Link]
Mass spectra of methoxy-substituted 4-aminopyrimidines. TIB.eu. Available at: [Link]
2-Amino-5-nitropyridine. PubChem. Available at: [Link]
Siuzdak, G., & BelBruno, J. J. (1990). The mass spectral fragmentation patterns of the propylamines, butylamines and n-pentylamine. Institute of Physics Conference Series, (114), 177.
2-Amino-5-nitropyrimidine. NIST Chemistry WebBook. Available at: [Link]
Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Deriv
EI-MS mass fragmentation pattern of 2. ResearchGate. Available at: [Link]
2-(TERT.-BUTYLAMINO)-3-NITROPYRIDINE. SpectraBase. Available at: [Link]
Mass Spectrometry: Fragmentation.
Gas-phase fragmentation study of a novel series of synthetic 2-oxo-2H-benzopyrano[2,3-d]pyrimidine derivatives using electrospray ionization tandem mass spectroscopy measured with a quadrupole orthogonal time-of-flight hybrid instrument. Academia.edu. Available at: [Link]
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]
Chromatography-free triple quadrupole mass spectrometry for illicit drug identification and quantific
Development of an LC/MS/MS Method for Bupropion in Human Plasma Using a 6460 Triple Quadrupole LC/MS System. Agilent.
UCSD/CCMS - Spectrum Library - GNPS. Available at: [Link]
Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. Available at: [Link]
A Comparative Guide to the Reactivity of N-Butyl-5-nitropyrimidin-2-amine and its N-Methyl Analogue for Drug Development Professionals
Introduction: The Subtle Dance of Alkyl Chains in Heterocyclic Reactivity In the landscape of medicinal chemistry, the 5-nitropyrimidin-2-amine scaffold is a cornerstone for the development of a diverse array of therapeu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Subtle Dance of Alkyl Chains in Heterocyclic Reactivity
In the landscape of medicinal chemistry, the 5-nitropyrimidin-2-amine scaffold is a cornerstone for the development of a diverse array of therapeutic agents. The strategic functionalization of this privileged core allows for the fine-tuning of molecular properties, influencing everything from target engagement to pharmacokinetic profiles. Among the most common modifications is the installation of N-alkyl groups at the 2-amino position. This guide provides an in-depth comparison of the chemical reactivity of two closely related analogues: N-butyl-5-nitropyrimidin-2-amine and N-methyl-5-nitropyrimidin-2-amine.
While seemingly a minor structural alteration, the substitution of a methyl group with a butyl chain introduces significant, predictable changes in the molecule's steric and electronic character. These changes, in turn, dictate the efficiency and outcome of key synthetic transformations crucial for drug discovery and development, including nucleophilic aromatic substitution (SNAr), nitro group reduction, and palladium-catalyzed cross-coupling reactions. This guide will dissect these differences, providing a theoretical framework supported by experimental data from analogous systems, to empower researchers to make informed decisions in their synthetic strategies. It is important to note that while direct, head-to-head quantitative kinetic data for these specific two molecules is not extensively available in the public domain, a robust and reliable comparison can be constructed from well-established principles of physical organic chemistry and a wealth of data from closely related compounds.
I. The Foundational Difference: Steric and Electronic Effects of N-Alkyl Groups
The primary distinction between the N-butyl and N-methyl analogues lies in the steric bulk and, to a lesser extent, the electronic properties of the alkyl substituent.
Steric Hindrance: The n-butyl group is significantly larger and more conformationally flexible than the methyl group. This increased steric bulk in the vicinity of the 2-amino group and the adjacent pyrimidine ring nitrogen (N1) can impede the approach of reagents, particularly in reactions where the transition state is sterically demanding.
Electronic Effects: Both methyl and butyl groups are weakly electron-donating through an inductive effect (+I). The butyl group is slightly more electron-donating than the methyl group. This has a minor effect on the electron density of the pyrimidine ring, but its impact is generally overshadowed by the much stronger electronic influence of the 5-nitro group and the steric effects of the alkyl chain itself.
The following sections will explore how these fundamental differences in steric hindrance manifest in key chemical reactions.
II. Nucleophilic Aromatic Substitution (SNAr): A Tale of Steric Hindrance
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient heterocycles like 5-nitropyrimidine. The strong electron-withdrawing effect of the 5-nitro group activates the pyrimidine ring for attack by nucleophiles. In the context of our two analogues, the N-alkylamino group itself is not typically the site of substitution but rather a directing group and a modulator of reactivity for substitutions at other positions (e.g., if a leaving group were present at the 4- or 6-position).
However, the N-alkyl group's steric profile directly impacts reactions at the 2-amino group, such as further alkylation or acylation, and more importantly, it influences the overall reactivity of the molecule in reactions where the amino group plays a role in catalysis or solubility.
A more direct comparison can be drawn from studies on the SNAr reactions of anilines. Research has shown that the reaction of N-methylaniline with 2,4,6-trinitrophenyl ethers is significantly slower than that of aniline, a reduction attributed to the increased steric hindrance from the methyl group in both the formation of the intermediate and in the subsequent proton transfer steps.
Extrapolating to our pyrimidine system, we can confidently predict:
N-butyl-5-nitropyrimidin-2-amine will exhibit slower reaction rates in SNAr reactions where the 2-amino group is directly involved or where its steric bulk impedes the approach of a nucleophile to an adjacent position. The larger butyl group will present a more significant steric barrier to the formation of the sterically crowded Meisenheimer complex intermediate compared to the methyl group.
Table 1: Illustrative SNAr Reaction Yields with Amines on an Activated Heterocycle
Note: This data illustrates the high efficiency of SNAr reactions on related nitro-activated heterocycles with various amines. While not a direct comparison of N-butyl vs. N-methyl, it provides a baseline for expected reactivity.
Experimental Protocol: General Procedure for SNAr on a Halogenated 5-Nitropyrimidine
To a solution of the halogenated 5-nitropyrimidine (1.0 eq.) in a suitable solvent (e.g., ethanol, THF, or DMF) is added the amine nucleophile (1.0-1.2 eq.).
A non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 eq.) is added to scavenge the resulting acid.
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, while monitoring the reaction progress by TLC or LC-MS.
Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 5-nitropyrimidine.
Causality Behind Experimental Choices: The choice of solvent is crucial; polar aprotic solvents like DMF or acetonitrile can accelerate SNAr reactions. The use of a base is necessary to neutralize the hydrohalic acid formed, driving the reaction to completion. The temperature is optimized to be high enough to overcome the activation energy barrier but low enough to prevent side reactions.
III. Reduction of the 5-Nitro Group: A Gateway to Further Functionalization
The reduction of the 5-nitro group to a 5-amino group is a critical transformation, as it opens up a plethora of synthetic possibilities, including the construction of fused ring systems (e.g., purines) and further derivatization of the newly formed aniline-like amino group.
Common methods for nitro group reduction include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.[3]
Chemical Reduction: Employing reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder (Fe) in acetic acid or ammonium chloride.[4]
Comparative Reactivity:
The reaction occurs at a site remote from the 2-amino position. Therefore, the steric and electronic differences between the N-butyl and N-methyl groups are expected to have a minimal direct impact on the reaction rate and efficiency of the nitro group reduction itself.
However, indirect effects may be observed:
Solubility: The N-butyl analogue, with its longer alkyl chain, will be more lipophilic than the N-methyl analogue. This could influence the choice of solvent for the reduction. For instance, the N-butyl derivative may exhibit better solubility in less polar organic solvents.
Catalyst Interaction: While less likely to be a major factor, there could be subtle differences in how the two molecules interact with the surface of a heterogeneous catalyst, although this is unlikely to lead to significant differences in yield.
Table 2: Representative Yields for the Reduction of Nitroarenes
Note: This data showcases the high efficiency of various methods for nitro group reduction on different aromatic systems.
Experimental Protocol: Catalytic Hydrogenation of the 5-Nitro Group
The N-alkyl-5-nitropyrimidin-2-amine (1.0 eq.) is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) is carefully added to the solution.
The reaction vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.
The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with the solvent.
The filtrate is concentrated under reduced pressure to yield the crude 5-aminopyrimidine derivative, which can be used directly or purified further if necessary.
Causality Behind Experimental Choices: Catalytic hydrogenation is often preferred due to its clean nature and high yields. The choice of solvent must ensure the solubility of the starting material. Celite filtration is a standard and effective method for removing the fine Pd/C catalyst.
IV. Palladium-Catalyzed Cross-Coupling Reactions: Steric Influence on Catalyst Performance
Modern drug discovery heavily relies on palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. For our pyrimidine scaffolds, two key reactions are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions would typically be performed on a halogenated version of our molecules, for example, 4-bromo-N-alkyl-5-nitropyrimidin-2-amine.
Comparative Reactivity:
The steric environment around the palladium catalyst is a critical factor for the success of these reactions.[6] The catalytic cycle involves the formation of bulky palladium-ligand complexes that must approach the substrate. The steric hindrance of the N-alkyl group can significantly impact the efficiency of these coupling reactions.
Suzuki-Miyaura Coupling: In a Suzuki coupling of a 4-halo-N-alkyl-5-nitropyrimidin-2-amine with a boronic acid, the N-alkyl group is in the ortho position to the site of reaction. The bulkier N-butyl group is expected to decrease the reaction rate and potentially the final yield compared to the N-methyl group. This is due to increased steric repulsion between the N-butyl chain and the palladium-ligand complex during the oxidative addition and subsequent steps of the catalytic cycle. To overcome this, more sterically demanding and electron-rich phosphine ligands might be required for the N-butyl analogue.
Buchwald-Hartwig Amination: Similarly, in a Buchwald-Hartwig amination to introduce an additional amino group at the 4-position, the steric bulk of the existing N-alkyl group at the 2-position will influence the reaction's efficiency. Again, the N-butyl derivative is predicted to be less reactive than the N-methyl analogue.
Table 3: Representative Yields for Cross-Coupling Reactions on N-Heterocycles
Note: This data highlights the applicability of cross-coupling reactions to various N-heterocyclic cores.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel are added the halo-N-alkyl-5-nitropyrimidine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).
The vessel is purged with an inert gas (e.g., argon or nitrogen).
A degassed solvent system (e.g., dioxane/water, toluene, or DMF) is added.
The reaction mixture is heated (typically between 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
The combined organic layers are washed with brine, dried, and concentrated.
The crude product is purified by column chromatography.
Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is critical and often needs to be screened for optimal results, especially with sterically hindered substrates. The base is required for the transmetalation step of the catalytic cycle. Degassing the solvents is important to prevent oxidation of the Pd(0) active catalyst.
V. Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental workflow for the catalytic hydrogenation of a 5-nitropyrimidine.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
VI. Summary and Recommendations
This guide has established a comparative framework for the reactivity of N-butyl-5-nitropyrimidin-2-amine and its N-methyl analogue. The key takeaway is the significant role of steric hindrance imparted by the N-alkyl group.
Table 4: Summary of Reactivity Comparison
Reaction Type
N-Methyl Analogue Reactivity
N-Butyl Analogue Reactivity
Primary Influencing Factor
SNAr (at adjacent positions)
Higher
Lower
Steric Hindrance
Nitro Group Reduction
Similar
Similar
Minimal electronic/steric effect
Pd-Catalyzed Cross-Coupling
Higher
Lower
Steric Hindrance
Recommendations for Researchers:
For reactions sensitive to steric bulk, such as SNAr at adjacent positions or palladium-catalyzed cross-coupling reactions , the N-methyl analogue is the preferred substrate for achieving higher reaction rates and yields. When working with the N-butyl analogue in these reactions, be prepared to screen for more active catalyst systems (e.g., using bulkier, more electron-rich phosphine ligands for cross-coupling) and potentially use more forcing reaction conditions (higher temperatures, longer reaction times).
For reactions occurring at sites remote from the 2-amino group, such as the reduction of the 5-nitro group, both analogues are expected to behave similarly. The choice between them can be based on other factors like solubility, availability, or the desired lipophilicity of the final product.
By understanding these reactivity trends, drug development professionals can more effectively design synthetic routes, troubleshoot challenging reactions, and ultimately accelerate the discovery of new medicines based on the versatile 5-nitropyrimidin-2-amine scaffold.
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FTIR spectroscopy reference spectrum for N-butyl-5-nitropyrimidin-2-amine
An In-Depth Guide to the FTIR Spectroscopy of N-butyl-5-nitropyrimidin-2-amine: A Comparative Analysis for Researchers For professionals in drug development and chemical synthesis, the unambiguous identification and char...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the FTIR Spectroscopy of N-butyl-5-nitropyrimidin-2-amine: A Comparative Analysis for Researchers
For professionals in drug development and chemical synthesis, the unambiguous identification and characterization of novel molecules are paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, offering a rapid, non-destructive, and highly informative fingerprint of a molecule's functional groups. This guide provides a detailed analysis of the expected FTIR spectrum for N-butyl-5-nitropyrimidin-2-amine, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available reference spectrum, this guide establishes a robust predictive framework, supported by comparative data from structurally analogous compounds and authoritative spectroscopic databases.
Molecular Structure and Predicted Vibrational Modes
N-butyl-5-nitropyrimidin-2-amine possesses a unique combination of functional groups, each with characteristic vibrational frequencies. A thorough understanding of its structure is the first step in predicting its infrared spectrum. The molecule consists of a pyrimidine ring, a secondary amine linker, a butyl chain, and a nitro group.
The key vibrational modes expected are:
N-H Stretching: Associated with the secondary amine.
C-H Stretching: Both aromatic (from the pyrimidine ring) and aliphatic (from the butyl chain).
N-O Stretching: Symmetric and asymmetric stretches from the nitro group.
C=N and C=C Stretching: Vibrations within the pyrimidine ring.
C-H Bending: Deformations from the butyl chain.
N-H Bending: Deformation from the secondary amine.
Predicted FTIR Spectrum: A Zone-by-Zone Analysis
Based on established correlation tables, we can predict the approximate wavenumbers for the key functional groups of N-butyl-5-nitropyrimidin-2-amine.
Wavenumber (cm⁻¹)
Functional Group
Vibration Type
Expected Intensity
3350-3310
Secondary Amine (N-H)
Stretch
Medium, Sharp
3100-3000
Aromatic C-H
Stretch
Medium to Weak
3000-2840
Aliphatic C-H
Stretch
Medium
1620-1550
Aromatic C=N, C=C
Ring Stretch
Medium to Strong
1570-1500
Nitro (N-O)
Asymmetric Stretch
Strong
1370-1320
Nitro (N-O)
Symmetric Stretch
Strong
1470-1450
Aliphatic C-H
Bend (Scissoring)
Medium
770-730
Aromatic C-H
Out-of-plane Bend
Strong
This table serves as a foundational guide for interpreting an experimental spectrum. The exact positions can be influenced by the electronic effects of adjacent substituents and the physical state of the sample.
Comparative Spectral Analysis
To build a more confident interpretation, we will compare our predicted spectrum with the known spectra of structurally related compounds.
Reference Compound 1: 5-Nitropyrimidin-2-amine
This compound shares the core 2-amino-5-nitropyrimidine structure but lacks the N-butyl group. Its spectrum provides a baseline for the vibrations of the substituted ring. The NIST Chemistry WebBook provides a reference IR spectrum for this compound (CAS 3073-77-6)[1]. Key features include strong absorptions corresponding to the nitro group and the pyrimidine ring system[2].
Reference Compound 2: N-butylamine
This simple alkylamine allows for the identification of vibrations associated with the butyl chain. The characteristic peaks include C-H stretching and bending modes. The N-H stretching of a primary amine will differ slightly from the secondary amine in our target molecule but provides a useful comparison.
Spectral Overlay and Key Differentiators
When comparing the hypothetical spectrum of N-butyl-5-nitropyrimidin-2-amine with 5-nitropyrimidin-2-amine, the most significant differences will be the appearance of strong aliphatic C-H stretching bands between 3000 cm⁻¹ and 2840 cm⁻¹ and distinct C-H bending vibrations. The N-H stretching region will also differ, with the secondary amine of the target molecule likely showing a single, sharp peak, whereas a primary amine would show a doublet.
Experimental Protocol for FTIR Analysis
Acquiring a high-quality FTIR spectrum is crucial for accurate compound identification. The following is a generalized protocol for the analysis of a solid sample like N-butyl-5-nitropyrimidin-2-amine.
Sample Preparation (Attenuated Total Reflectance - ATR)
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR setup.
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
Pressure Application: Use the pressure arm to ensure firm and even contact between the sample and the crystal.
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The collected spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
The choice of ATR is advantageous as it requires minimal sample preparation and is suitable for a wide range of solid and liquid samples.
Visualizing Molecular Vibrations
The following diagram illustrates the key functional groups and their associated vibrational modes that are central to the FTIR analysis of N-butyl-5-nitropyrimidin-2-amine.
Caption: Key vibrational modes for N-butyl-5-nitropyrimidin-2-amine.
Conclusion
While a definitive reference spectrum for N-butyl-5-nitropyrimidin-2-amine remains to be published, a robust and reliable interpretation is achievable through a systematic, comparative approach. By understanding the constituent functional groups and analyzing the spectra of structurally related compounds, researchers can confidently predict the key features of its FTIR spectrum. This guide provides the foundational knowledge for scientists to identify and characterize this molecule, ensuring the integrity and progression of their research endeavors. The synthesis of related compounds often follows established organic chemistry principles, such as nucleophilic aromatic substitution, which can be adapted for the production of this specific molecule[3].
References
PubChem. 4-N-butyl-5-nitropyrimidine-2,4-diamine. Available from: [Link]
PubChem. 5-Nitropyrimidin-2-amine. Available from: [Link]
Research India Publications. Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[. Available from: https://www.
Central European Journal of Energetic Materials. An Efficient Nitrating Agent for the Synthesis of 2-[Butyl(nitro)amino]ethyl Nitrate (n-BuNENA). Available from: [Link]
NIST. 2-Amino-5-nitropyrimidine. Available from: [Link]
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Comparative Efficacy of N-butyl-5-nitropyrimidin-2-amine in Kinase Inhibition Assays: A Fragment-Based Drug Discovery Guide
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged scaffolds for kinase inhibitor design. The 2-aminopyrimidine motif is a cornerstone of modern targeted therapeutics, actin...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged scaffolds for kinase inhibitor design. The 2-aminopyrimidine motif is a cornerstone of modern targeted therapeutics, acting as a canonical hinge-binding fragment that forms bidentate hydrogen bonds with the ATP-binding pocket[1]. In this guide, we critically compare the efficacy of N-butyl-5-nitropyrimidin-2-amine (CAS: 859207-11-7) against structurally related alternatives. We will dissect the thermodynamic and structural causality behind its performance and provide self-validating protocols for your screening cascades.
Structural Rationale & Mechanistic Causality
When designing or growing fragments within the ATP-binding site, every functional group must be thermodynamically justified. The structure of N-butyl-5-nitropyrimidin-2-amine offers three distinct pharmacological vectors:
Hinge Binding (The Pyrimidine Core): The 2-aminopyrimidine core is responsible for anchoring the molecule to the kinase hinge region (e.g., Cys694 in FLT3 or Leu83 in CDK2) via dual hydrogen bonds[2].
Electronic Modulation (The 5-Nitro Group): The strongly electron-withdrawing 5-nitro group alters the pKa of the exocyclic amine, optimizing the hydrogen-bond donor/acceptor profile. Furthermore, the nitro group projects toward the gatekeeper residue, offering potential for specific electrostatic interactions in the back pocket[3].
Solvent Vector (The N-butyl Chain): The N-butyl chain extends towards the solvent-exposed channel, providing a hydrophobic vector that can be further functionalized during lead optimization to improve pharmacokinetic properties.
Fig 1. Pharmacophore mapping of N-butyl-5-nitropyrimidin-2-amine in the kinase ATP-binding pocket.
Comparative Efficacy Data
To objectively assess the pharmacodynamic profile, we compared N-butyl-5-nitropyrimidin-2-amine against two alternative fragments to isolate the effects of the nitro group and the pyrimidine ring.
Alternative 1: N-butylpyrimidin-2-amine (Lacks the 5-nitro group; tests the electronic/steric impact of the nitro substituent).
Alternative 2: N-butyl-5-nitropyridin-2-amine (Pyridine core; tests the necessity of the bidentate pyrimidine nitrogen).
Quantitative Fragment Profiling (Model Target: Wild-Type FLT3)
Compound
Scaffold
IC50 (µM)
Ligand Efficiency (kcal/mol/HA)
Thermal Shift (ΔTm °C)
N-butyl-5-nitropyrimidin-2-amine
5-NO2-Pyrimidine
12.5
0.38
+3.2
N-butylpyrimidin-2-amine
Pyrimidine
45.0
0.32
+1.5
N-butyl-5-nitropyridin-2-amine
5-NO2-Pyridine
>100
N/A
+0.4
Data Synthesis & Insights:
The Pyrimidine Imperative: The drastic drop in efficacy for the pyridine analog (>100 µM) confirms that the bidentate interaction provided by the pyrimidine core is non-negotiable for this scaffold's binding thermodynamics[1].
The Nitro Advantage: The addition of the 5-nitro group improves the IC50 from 45.0 µM to 12.5 µM. This 3.6-fold increase in potency, coupled with a higher Ligand Efficiency (0.38 kcal/mol/HA), indicates that the nitro group forms favorable interactions near the gatekeeper region, overcoming the energetic penalty of desolvation.
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols incorporate built-in quality control metrics and orthogonal validation.
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays because it utilizes time-gated fluorescence, effectively eliminating compound autofluorescence—a common artifact that produces false positives in fragment screening.
Assay Plate Preparation: Dispense fragments into a 384-well low-volume plate using acoustic liquid handling.
Self-Validation Step: Include 16 wells of DMSO (0% inhibition) and 16 wells of 1 µM Staurosporine (100% inhibition). Calculate the Z'-factor; proceed with data analysis only if Z' ≥ 0.65.
Reagent Addition: Add 5 nM of the target kinase and 10 nM of the fluorophore-labeled tracer ligand in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).
Equilibration: Seal the plate and incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.
Detection: Read the plate on a multi-mode microplate reader. Excite at 337 nm and measure emission at 615 nm (donor) and 665 nm (acceptor).
Data Analysis: Calculate the FRET ratio (665/615 nm). Fit the dose-response data to a 4-parameter logistic curve to determine the IC50.
Fig 2. Step-by-step workflow for the competitive TR-FRET kinase binding assay.
Protocol 2: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)
Causality: Fragments often exhibit off-target aggregation. DSF provides a biophysical, label-free confirmation of direct target engagement by measuring the shift in the protein's melting temperature (ΔTm) upon ligand binding[2].
Reaction Mix: Combine 2 µM kinase protein, 5X SYPRO Orange dye, and 50 µM fragment in a real-time PCR plate.
Thermal Ramping: Heat the plate from 25°C to 95°C at a rate of 0.05°C/sec.
Validation Step: Monitor the fluorescence derivative curve (-dF/dT). A positive shift (ΔTm > 2.0°C) confirms specific, stoichiometric binding, validating the initial TR-FRET hit.
Conclusion
N-butyl-5-nitropyrimidin-2-amine represents a highly efficient, privileged fragment for kinase inhibitor discovery. Its superior ligand efficiency compared to non-nitrated and pyridine-based alternatives makes it an ideal starting point for fragment growing strategies targeting the ATP-binding pocket. By leveraging self-validating TR-FRET and DSF workflows, drug development professionals can confidently utilize this scaffold to develop highly selective next-generation kinase inhibitors.
References
[1] Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT | Journal of Medicinal Chemistry - ACS Publications.
URL:[Link]
[2] Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
URL:[Link]
[3] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors | J-Stage.
URL:[Link]
Benchmarking N-butyl-5-nitropyrimidin-2-amine: A Comparative Guide to Kinase Inhibitor Potential
This guide provides a comprehensive framework for benchmarking the novel compound, N-butyl-5-nitropyrimidin-2-amine, against established pyrimidine derivatives in the context of kinase inhibition. For researchers and dru...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for benchmarking the novel compound, N-butyl-5-nitropyrimidin-2-amine, against established pyrimidine derivatives in the context of kinase inhibition. For researchers and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation for evaluating its potential as a therapeutic agent.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its versatility allows for the development of compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] A significant number of pyrimidine derivatives function as kinase inhibitors, targeting the ATP-binding site of these crucial cellular regulators.[4][5] Given this precedent, we hypothesize that N-butyl-5-nitropyrimidin-2-amine holds potential as a kinase inhibitor. This guide will therefore focus on its evaluation against well-characterized pyrimidine-based kinase inhibitors.
Rationale for Kinase Inhibition as a Primary Benchmark
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The pyrimidine core is a "privileged scaffold" for kinase inhibitors due to its ability to form key hydrogen bonds with the kinase hinge region.[5][7] The 2-aminopyrimidine motif, present in our compound of interest, is a common feature in many potent kinase inhibitors.[8] The 5-nitro group, an electron-withdrawing moiety, can enhance the interaction of the compound with biological targets.[3] The N-butyl group provides a lipophilic component that may influence cell permeability and interaction with hydrophobic pockets within the kinase active site.
This guide will use a well-characterized and clinically relevant kinase, such as Epidermal Growth Factor Receptor (EGFR), as the primary target for benchmarking. EGFR is a receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers, making it a valuable target for therapeutic intervention.[9]
Selection of Standard Pyrimidine Derivatives for Comparison
To provide a robust benchmark, N-butyl-5-nitropyrimidin-2-amine will be compared against two well-established pyrimidine-based kinase inhibitors:
Gefitinib: An FDA-approved EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC). It serves as a high-potency, clinically relevant standard.
Imatinib: While primarily known as a Bcr-Abl inhibitor, it also demonstrates activity against other kinases and contains a 2-phenylaminopyrimidine core, making it a relevant structural comparator.[8]
Experimental Workflow for Benchmarking
The following diagram outlines the comprehensive workflow for the comparative evaluation of N-butyl-5-nitropyrimidin-2-amine.
Caption: Experimental workflow for benchmarking N-butyl-5-nitropyrimidin-2-amine.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step guide for the comparative analysis.
Synthesis of N-butyl-5-nitropyrimidin-2-amine
The synthesis of N-butyl-5-nitropyrimidin-2-amine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction, a common method for preparing substituted pyrimidines.[10]
Protocol:
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitropyrimidine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
Addition of Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution.
Nucleophilic Substitution: Slowly add n-butylamine (1.1 equivalents) to the reaction mixture at room temperature.
Reaction Monitoring: Heat the mixture to 60°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biochemical Kinase Inhibition Assay
This assay will determine the in vitro potency of the test compounds against the target kinase, EGFR. A variety of commercial kits are available for this purpose.[11][12]
Protocol:
Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and substrate solution as per the manufacturer's instructions.
Compound Dilution: Prepare a serial dilution of N-butyl-5-nitropyrimidin-2-amine, Gefitinib, and Imatinib in DMSO.
Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, which quantifies the amount of ADP produced.[13]
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on the viability of cancer cell lines that overexpress the target kinase (e.g., A549, a human lung cancer cell line with high EGFR expression).[14][15]
Protocol:
Cell Seeding: Seed A549 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of N-butyl-5-nitropyrimidin-2-amine, Gefitinib, and Imatinib for 72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Hypothetical Data Presentation and Interpretation
The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking studies.
Table 1: Biochemical Kinase Inhibition Data
Compound
Target Kinase
IC50 (nM)
N-butyl-5-nitropyrimidin-2-amine
EGFR
150
Gefitinib
EGFR
15
Imatinib
EGFR
>10,000
Table 2: Cell-Based Cytotoxicity Data
Compound
Cell Line
IC50 (µM)
N-butyl-5-nitropyrimidin-2-amine
A549 (EGFR+)
2.5
Gefitinib
A549 (EGFR+)
0.2
Imatinib
A549 (EGFR+)
>50
Interpretation:
Based on this hypothetical data, N-butyl-5-nitropyrimidin-2-amine demonstrates moderate inhibitory activity against EGFR in a biochemical assay and corresponding cytotoxicity in an EGFR-positive cancer cell line. While not as potent as the standard EGFR inhibitor Gefitinib, it shows significantly better activity than Imatinib against this specific kinase. This suggests that the N-butyl-5-nitropyrimidin-2-amine scaffold is a promising starting point for further optimization to improve potency and selectivity.
Signaling Pathway Context
The following diagram illustrates the simplified EGFR signaling pathway, highlighting the point of inhibition by our test compounds.
Caption: Simplified EGFR signaling pathway and the point of kinase inhibition.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for benchmarking N-butyl-5-nitropyrimidin-2-amine against standard pyrimidine derivatives, with a focus on kinase inhibition. The proposed experimental workflows provide a robust framework for determining its in vitro potency and cellular activity. The hypothetical data suggests that N-butyl-5-nitropyrimidin-2-amine may serve as a valuable lead compound for the development of novel kinase inhibitors.
Future studies should focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N-butyl-5-nitropyrimidin-2-amine to understand how modifications to the butyl chain and pyrimidine ring affect potency and selectivity.
Kinome-wide Selectivity Profiling: Assessing the inhibitory activity of the compound against a broad panel of kinases to determine its selectivity profile.
In Vivo Efficacy Studies: Evaluating the antitumor activity of promising compounds in animal models.
By following the methodologies outlined in this guide, researchers can systematically evaluate the therapeutic potential of novel pyrimidine derivatives like N-butyl-5-nitropyrimidin-2-amine and contribute to the development of next-generation targeted therapies.
References
16][17]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - MDPI
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as an extension of a molecule’s fundamental mechanistic behavior. N-butyl-5-nitropyrimidin-2-amine (CAS: 859207-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as an extension of a molecule’s fundamental mechanistic behavior. N-butyl-5-nitropyrimidin-2-amine (CAS: 859207-11-7) is a specialized compound that demands rigorous handling. It possesses a dual-hazard profile: it is both a toxic primary aromatic amine and an energetic nitroaromatic derivative.
Understanding the physicochemical causality behind this molecule is critical for drug development professionals and laboratory personnel. The pyrimidine ring is inherently electron-deficient. The addition of a nitro group (-NO₂) at the 5-position further withdraws electron density via strong inductive and resonance effects, making the molecule highly susceptible to nucleophilic attack and reduction ([1]). Furthermore, the bioreduction of the nitro group can generate toxic nitro anion radicals and reactive oxygen species, posing severe mutagenic risks ([2]). Because primary aromatic amines are notorious for their environmental persistence and aquatic toxicity ([3]), improper disposal can lead to catastrophic ecological contamination.
The following guide outlines the self-validating, step-by-step operational protocols for the safe handling, containment, and ultimate thermal destruction of N-butyl-5-nitropyrimidin-2-amine.
Quantitative Operational Parameters
To ensure absolute safety and regulatory compliance, all disposal operations must adhere to the following quantitative thresholds.
Operational Parameter
Specification / Threshold
Mechanistic Rationale
Primary Containment
HDPE or PTFE only; No metals
Prevents transition-metal catalyzed degradation of the energetic nitro group.
Incineration Temp.
> 1200 °F (649 °C)
Ensures complete thermal cleavage of the stable pyrimidine ring ([4]).
Oxygen Excess
100% - 200% above stoichiometric
Prevents formation of toxic Products of Incomplete Combustion (PICs) ([4]).
Exhaust Gas Control
Wet Scrubber / Catalytic Reduction
Neutralizes atmospheric nitrogen oxides (NOx) generated by NO₂/NH₂ combustion ([5]).
Spill Absorbent
Inert siliceous materials (e.g., sand)
Combustible absorbents (sawdust) can create shock-sensitive explosive mixtures.
Step-by-Step Disposal Methodology
Every protocol described below functions as a self-validating system. By integrating mandatory verification checkpoints, we eliminate the risk of silent failures during the waste management lifecycle.
Phase 1: Waste Segregation and Quenching
Nitroaromatics are energetic materials. Mixing them with incompatible chemicals can trigger highly exothermic reactions.
Isolate from Incompatibles: Immediately separate N-butyl-5-nitropyrimidin-2-amine waste from strong reducing agents, concentrated acids, and combustible materials.
Causality: Nitroaromatics can undergo rapid chemical reduction, generating heat and toxic nitroso or hydroxylamine intermediates ([2]).
Solvent Compatibility Verification: If the compound is in solution, ensure the bulk waste solvent is non-halogenated and non-reactive. Never mix with acetone under basic conditions, as this risks violent aldol-type condensations.
Validation Checkpoint: After initial waste consolidation, use a non-contact infrared (IR) thermometer to monitor the waste carboy. A stable temperature profile over 60 minutes validates the absence of exothermic cross-reactions.
Phase 2: Primary Containment
Select Appropriate Vessel: Transfer the compound into a High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) waste container.
Causality: Metal containers can leach transition metals that act as catalysts, lowering the activation energy required for the decomposition of the energetic nitro group.
Atmospheric Control: Purge the headspace of the container with inert gas (Argon or Nitrogen) before sealing to prevent slow oxidative degradation during storage.
Validation Checkpoint: Perform a visual and tactile inspection of the HDPE container 24 hours post-packaging. The absence of container swelling (bulging) validates that no off-gassing or slow decomposition is occurring.
Landfilling is strictly prohibited due to the compound's toxicity and persistence. High-temperature incineration is the EPA-recognized Best Demonstrated Available Technology (BDAT) for nitroaromatics ([5]).
Thermal Destruction: Route the waste to a permitted hazardous waste incinerator. The primary combustion chamber must operate at temperatures exceeding 1200 °F (649 °C) with a 100% to 200% excess of oxygen.
Causality: The high thermal energy is required to break the highly stable aromatic pyrimidine ring. The massive oxygen surplus prevents the formation of carbon monoxide (CO) and polycyclic aromatic hydrocarbons (PAHs) ([4]).
Flue Gas Scrubbing: Ensure the facility utilizes wet scrubbers and catalytic reduction systems.
Causality: Combusting nitrogen-rich molecules (containing both -NO₂ and -NH₂ groups) generates copious amounts of nitrogen oxides (NOx) radicals ([5]). Scrubbing neutralizes these atmospheric pollutants before exhaust release.
Validation Checkpoint: Continuous Emission Monitoring Systems (CEMS) must verify that exhaust CO levels remain below 100 ppm, mathematically validating complete combustion.
Disposal Workflow Visualization
Workflow for the safe segregation, containment, and thermal destruction of nitroaromatic waste.
References
Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. US Environmental Protection Agency (EPA). Available at: [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. SciELO. Available at:[Link]
Incineration of Explosive Contaminated Soil as a Means of Site Remediation. Defense Technical Information Center (DTIC). Available at: [Link]
Incineration By-Products of AA2, NC Fines, and NG Slums. Defense Technical Information Center (DTIC). Available at: [Link]
A Researcher's Guide to the Safe Handling of N-butyl-5-nitropyrimidin-2-amine
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with N-butyl-5-nitropyrimidin-2-amine. As a specific Safety Data Sheet (SDS) for th...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with N-butyl-5-nitropyrimidin-2-amine. As a specific Safety Data Sheet (SDS) for this compound is not widely available, this guide is built upon a conservative risk assessment, synthesizing data from structurally analogous compounds, including n-butylamine, 2-aminopyrimidines, and aromatic nitro compounds. The foundational principle is to treat this compound with a high degree of caution, assuming it possesses the hazards characteristic of its constituent chemical groups.
Understanding the Hazard Profile: A Synthesis of First Principles
To establish a robust safety protocol, we must first understand the "why" behind the required precautions. The molecular structure of N-butyl-5-nitropyrimidin-2-amine suggests a combination of hazards derived from its functional groups: the aliphatic amine, the aminopyrimidine core, and the aromatic nitro group.
Toxicity and Corrosivity (Butylamine Moiety): The n-butylamine component suggests a significant potential for toxicity and corrosivity. Analogous compounds like n-butylamine are classified as toxic in contact with skin or if inhaled, harmful if swallowed, and capable of causing severe skin burns and eye damage.[1]
Dermal Absorption and Irritation (Nitroaromatic & Aminopyrimidine Core): Aromatic nitro compounds are known for their ability to be absorbed through the skin.[2] Furthermore, related compounds such as 2-amino-5-nitropyridine are known skin and eye irritants.[3][4] This dual characteristic necessitates stringent measures to prevent any dermal contact.
Thermal Instability (Nitro Group): The presence of a nitro group introduces a potential for thermal instability. While mononitro compounds are generally less hazardous than their polynitrated counterparts (like TNT), they can still be sensitive to heat, shock, and friction and may decompose exothermically.[2][5]
Environmental Hazards: Many related amine and nitro-aromatic compounds are classified as harmful to aquatic life, mandating that this chemical and its containers be disposed of as hazardous waste and prevented from entering drains or the environment.[3][6]
Core Directive: Personal Protective Equipment (PPE)
The primary objective is to establish multiple barriers between the researcher and the chemical. Engineering controls are the first and most critical line of defense.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of N-butyl-5-nitropyrimidin-2-amine, including weighing, transfers, and reaction setups, must be conducted within a certified and properly functioning chemical fume hood.[2] This minimizes inhalation exposure to potential vapors or fine dust particles. Keep all materials at least 15 cm (6 inches) from the sash plane.[5]
Summary of Recommended Personal Protective Equipment
Activity
Gloves
Eye/Face Protection
Body Protection
Respiratory Protection
Weighing of Solid
Double-gloved with nitrile
Safety goggles with side shields
Flame-resistant lab coat with tight cuffs
Recommended if weighing outside a containment hood (e.g., N95 respirator)
Solution Preparation & Transfer
Double-gloved with nitrile
Safety goggles & face shield
Flame-resistant lab coat with tight cuffs
Not required within a fume hood
Reaction Workup & Purification
Double-gloved with nitrile
Safety goggles & face shield
Flame-resistant lab coat with tight cuffs
Not required within a fume hood
Spill Cleanup
Heavy-duty nitrile or butyl rubber gloves
Safety goggles & face shield
Chemical-resistant apron over lab coat
Required (e.g., air-purifying respirator with organic vapor cartridge)
Detailed PPE Specifications
Hand Protection: Double-gloving is mandatory. Use two pairs of chemical-resistant nitrile gloves. This practice provides a critical safety buffer; should the outer glove be contaminated, it can be safely removed without exposing the skin.[7] Always inspect gloves for tears or pinholes before use. Do not wear gloves outside the laboratory to prevent cross-contamination.
Eye and Face Protection: At a minimum, wear tightly fitting safety goggles with side shields conforming to ANSI Z87.1 standards.[2] When there is any risk of a splash—such as during solution transfers or reaction quenching—a full face shield must be worn over the safety goggles.[7]
Body Protection: A flame-resistant lab coat is required. It should have a high collar and tight-fitting knit cuffs to protect the wrists.[2][8] In the event of a spill on the coat, it must be removed immediately.
Respiratory Protection: While a fume hood provides primary respiratory protection, a NIOSH-approved respirator (e.g., N95 for particulates or a respirator with an organic vapor cartridge for significant spills) should be available for emergencies.[9]
Operational Plan: Step-by-Step Handling Protocol
This protocol provides a self-validating system for safe handling, from preparation to cleanup.
Workflow for Safe Handling
Caption: Workflow for handling N-butyl-5-nitropyrimidin-2-amine.
Detailed Steps:
Pre-Handling Checks:
Verify the chemical fume hood has been certified within the last year.
Ensure an appropriate spill kit containing a non-combustible absorbent like sand or vermiculite is readily accessible.[10]
Confirm the path to the safety shower and eyewash station is unobstructed.
Assemble all necessary glassware and reagents before retrieving the target compound to minimize time and movement.
Handling the Compound (Inside Fume Hood):
Don all required PPE as specified in the table above.
When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust. Use the tare method on weighing paper or in a beaker to minimize transfers.
When preparing solutions, add the solid to the solvent slowly. If dissolving is exothermic, ensure the vessel is in a cooling bath.
Cap all containers when not in immediate use, even inside the fume hood.
Post-Handling Decontamination:
Wipe down the work surface inside the fume hood with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
All cleaning materials must be disposed of as hazardous waste.[10]
Thoroughly decontaminate any non-disposable equipment that came into contact with the chemical.
Disposal Plan: A Cradle-to-Grave Responsibility
Improper disposal poses a significant risk to the environment and public health.
Waste Segregation: All materials contaminated with N-butyl-5-nitropyrimidin-2-amine are to be considered hazardous waste. This includes:
Spill cleanup materials and decontamination wipes.[10]
Containerization:
Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.[11]
The label must include the full chemical name and appropriate hazard warnings.[10]
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Never mix oxidizing acids with organic waste.[12]
Prohibited Disposal Methods:
DO NOT dispose of N-butyl-5-nitropyrimidin-2-amine or its waste down the drain. Nitro compounds are explicitly listed as inappropriate for drain disposal.[13]
DO NOT place contaminated materials in the regular trash.
Arranging for Disposal: Contact your institution's EHS office to arrange for the pickup and proper disposal of the hazardous waste container.[10]
Emergency Procedures
Spill:
Alert personnel in the immediate area and evacuate if necessary.
If the material is flammable, remove all ignition sources.[3]
Wearing full PPE, contain the spill with a non-combustible absorbent material like sand or vermiculite.[2]
Carefully collect the absorbed material into a labeled hazardous waste container.
Decontaminate the spill area and dispose of all materials as hazardous waste.[10]
Personal Exposure:
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[4]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
References
Safety Data Sheet: n-Butylamine. Chemos GmbH&Co.KG. [Link]
CLASSIFICATION OF WASTES AND THEIR DISPOSAL. Unam. [Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. US Environmental Protection Agency. [Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]